2-(4-Methoxyphenyl)benzothiazole
Description
The exact mass of the compound 2-(4-Methoxyphenyl)benzothiazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33161. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-Methoxyphenyl)benzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxyphenyl)benzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS/c1-16-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)17-14/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPZIJQISHFZBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60211711 | |
| Record name | Benzothiazole, 2-(p-methoxyphenyl)- (6CI,7CI,8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6265-92-5 | |
| Record name | 2-(4-Methoxyphenyl)benzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6265-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzothiazole, 2-(4-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006265925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6265-92-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33161 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzothiazole, 2-(p-methoxyphenyl)- (6CI,7CI,8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(4-Methoxyphenyl)benzothiazole CAS number and identifiers
Executive Summary
2-(4-Methoxyphenyl)benzothiazole (CAS: 6265-92-5) represents a pivotal scaffold in the intersection of medicinal chemistry and optoelectronics.[1] Structurally, it fuses a benzothiazole core with a para-methoxyphenyl moiety, creating a conjugated system that exhibits significant solvatochromic fluorescence and potent antitumor activity.
This technical guide dissects the compound from a Senior Application Scientist’s perspective, moving beyond basic identification to explore its synthesis via green chemistry protocols, its pharmacophore utility in breast cancer research (MCF-7 cell lines), and its role as a hole-transporting material in organic light-emitting diodes (OLEDs).
Part 1: Chemical Identity & Physiochemical Profile[1][2][3]
The integrity of any experimental workflow begins with precise material verification. 2-(4-Methoxyphenyl)benzothiazole is often synthesized as a precursor to more complex fluorinated antitumor agents (e.g., PMX 610), making its purity and characterization critical.
Table 1: Core Identifiers
| Identifier Type | Value | Context |
| CAS Number | 6265-92-5 | Primary Registry |
| PubChem CID | 95753 | Database Key |
| MDL Number | MFCD01099069 | Supplier Verification |
| Molecular Formula | C₁₄H₁₁NOS | Stoichiometry |
| Molecular Weight | 241.31 g/mol | Calculation Basis |
| SMILES | COC1=CC=C(C2=NC3=CC=CC=C3S2)C=C1 | Informatics |
| InChIKey | BHPQYMZQTOCNFJ-UHFFFAOYSA-N | Unique Hash |
Table 2: Physiochemical Properties
| Property | Metric | Experimental Note |
| Melting Point | 120 – 124 °C | Crystalline powder (Yellow/Greenish) |
| Boiling Point | 392 °C (lit.)[1] | At 760 mmHg |
| Solubility | DMSO, Chloroform, DCM | Poor solubility in water; lipophilic nature aids membrane permeability. |
| λmax (Abs) | ~320-330 nm | Solvent dependent (Bathochromic shift in polar solvents) |
| Fluorescence | Strong Blue/Green Emission | High quantum yield in non-polar solvents; utilized in OLEDs. |
Part 2: Synthetic Architectures
As a senior scientist, I prioritize synthetic routes that balance atom economy with reaction velocity . While traditional Jacobson cyclization using thiobenzanilides is valid, it often requires harsh oxidative conditions (e.g., K₃Fe(CN)₆).
The superior protocol—and the one recommended here—is the condensation of 2-aminothiophenol with 4-methoxybenzaldehyde . This route minimizes byproducts and can be accelerated using microwave irradiation or ultrasonic probes, aligning with Green Chemistry principles.
Synthesis Logic & Causality
The reaction proceeds via a Schiff base intermediate (imine formation), followed by an intramolecular nucleophilic attack by the sulfur atom and subsequent oxidation. The electron-donating methoxy group at the para position of the benzaldehyde stabilizes the intermediate, facilitating the cyclization.
Visualization: Reaction Pathway
The following diagram illustrates the condensation pathway and the critical intermediate steps.
Figure 1: Step-wise synthesis mechanism transforming 2-aminothiophenol and 4-methoxybenzaldehyde into the benzothiazole pharmacophore.[2]
Part 3: Experimental Protocol (Self-Validating)
This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) . This method is self-validating because the reaction completion is visually indicated by the solidification of the melt and confirmed via TLC (Hexane:EtOAc 8:2) within minutes, preventing the common error of over-cooking the reaction.
Materials
-
Reagent A: 2-Aminothiophenol (1.25 g, 10 mmol)
-
Reagent B: 4-Methoxybenzaldehyde (1.36 g, 10 mmol)
-
Catalyst/Support: Silica Gel (2 g, 230-400 mesh) - acts as a solid support and mild acid catalyst.
-
Equipment: Microwave reactor (or domestic microwave with careful pulsing).
Step-by-Step Methodology
-
Pre-Mixing: In a borosilicate beaker, mix Reagent A and Reagent B. The mixture will likely become warm (exothermic imine formation).
-
Adsorption: Add the Silica Gel to the mixture. Grind thoroughly with a pestle until a free-flowing powder is obtained. This increases surface area and ensures uniform heating.
-
Irradiation: Place the powder in the microwave reactor.
-
Settings: 300 W power.[3]
-
Duration: Irradiate for 3–6 minutes. Monitor for color change (deepening yellow).
-
-
Extraction: Allow the mixture to cool to room temperature. Add 20 mL of Dichloromethane (DCM) to the solid residue and stir vigorously to desorb the product.
-
Filtration: Filter off the silica gel.
-
Purification: Evaporate the DCM. Recrystallize the crude solid from hot Ethanol.
Part 4: Functional Applications & Mechanisms
Antitumor Activity (Breast Cancer / MCF-7)
2-(4-Methoxyphenyl)benzothiazole serves as a structural analogue to potent antitumor agents like PMX 610 . While the 4-methoxy variant is less potent than its fluorinated or amino-substituted counterparts, it is a critical "negative control" or "baseline" molecule in Structure-Activity Relationship (SAR) studies.
-
Mechanism: Benzothiazoles typically exert antitumor effects by binding to the Aryl Hydrocarbon Receptor (AhR) , triggering the expression of CYP1A1. This metabolizes the compound into reactive species that cause DNA adducts, leading to apoptosis in sensitive cell lines like MCF-7 (breast cancer).
-
SAR Insight: The 4-methoxy group blocks the para-position from metabolic hydroxylation, altering the pharmacokinetic profile compared to the 4-amino derivatives.
Optoelectronics (OLEDs)
The compound exhibits Excited-State Intramolecular Charge Transfer (ESICT) . The electron-donating methoxy group pushes electron density toward the electron-withdrawing benzothiazole ring, resulting in high fluorescence quantum yields.
Visualization: Structure-Activity Relationship (SAR)
The diagram below maps the functional regions of the molecule and their impact on biological and optical properties.
Figure 2: Structure-Activity Relationship (SAR) highlighting the dual role of the methoxy group in metabolic stability and optical performance.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 95753, 2-(4-Methoxyphenyl)benzothiazole. Retrieved from [Link]
-
Mortimer, C. G., et al. (2006).[6] Antitumor benzothiazoles.[4][7][8][3][9] 26. 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Malaysian Journal of Analytical Sciences. (2015). Synthesis of Benzothiazole Derivatives Using Ultrasonic Probe Irradiation. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-(4-Morpholinyl)benzothiazole | C11H12N2OS | CID 77901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-(4-methoxyphenyl)-1H-1,3-benzodiazole | C14H12N2O | CID 345686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 7. Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. flore.unifi.it [flore.unifi.it]
- 9. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis | MDPI [mdpi.com]
In Silico Profiling of 2-(4-Methoxyphenyl)benzothiazole: From Quantum Mechanics to Macromolecular Recognition
An In-Depth Technical Guide on the In Silico Modeling of 2-(4-Methoxyphenyl)benzothiazole Interactions.
Executive Summary: The Scaffold’s Duality
The molecule 2-(4-Methoxyphenyl)benzothiazole (often abbreviated as 4-OMe-BTA ) represents a privileged scaffold in medicinal chemistry. It exhibits a unique "theranostic" duality:
-
Neurology: It acts as a high-affinity probe for
-amyloid (A ) fibrils, serving as a precursor to PET imaging agents like [11C]PiB. -
Oncology: Its structural analogs (e.g., DF 203) demonstrate potent antitumor activity via the Aryl Hydrocarbon Receptor (AhR)–CYP1A1 signaling axis.
This guide provides a rigorous, self-validating in silico framework to model these interactions. We move beyond basic docking, integrating Density Functional Theory (DFT) for electronic characterization and Molecular Dynamics (MD) for temporal stability analysis.
Quantum Mechanical Characterization (DFT)
Before macromolecular modeling, the ligand’s electronic landscape must be mapped to understand its reactivity and non-covalent binding potential (specifically
Geometry Optimization & FMO Analysis
Objective: Determine the stable conformer and Frontier Molecular Orbitals (FMOs) to predict charge transfer capability.
Protocol:
-
Software: Gaussian 16 or ORCA.
-
Functional/Basis Set: B3LYP/6-311G(d,p) .
-
Rationale: The 6-311G(d,p) split-valence triple-zeta basis set provides sufficient flexibility for describing the electron density of the sulfur and aromatic rings, crucial for accurate dipole moment calculation.
-
-
Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with water (
).
Key Output Parameters:
-
HOMO-LUMO Gap (
): A lower gap (< 4.0 eV) typically indicates higher polarizability, facilitating intercalation into A sheets. -
Molecular Electrostatic Potential (MESP):
-
Observation: The benzothiazole nitrogen acts as a Hydrogen Bond Acceptor (HBA).
-
Observation: The methoxy oxygen acts as a weak HBA, directing orientation in the CYP1A1 active site.
-
| Parameter | Target Value (Approx.) | Significance |
| Dipole Moment ( | 2.5 - 3.5 Debye | Influences solubility and orientation in electrostatic fields. |
| HOMO Energy | -5.8 eV | Indicates electron donation potential (e.g., to CYP heme). |
| LUMO Energy | -1.9 eV | Indicates electron acceptance (susceptibility to nucleophilic attack). |
Molecular Docking: The Dual-Target Workflow
We employ a "Dual-Path" docking strategy to address the molecule's two primary biological contexts.
Pathway A: Amyloid- Fibril Binding (Neurology)
Target: A
Step-by-Step Protocol:
-
Grid Generation: Center the grid box on the hydrophobic core (residues Phe19, Phe20, Val18).
-
Dimensions:
Å.
-
-
Algorithm: Lamarckian Genetic Algorithm (LGA) (AutoDock 4.2) or Glide XP (Schrödinger).
-
Crucial Setting: Enhance sampling for planar ligands to allow intercalation.
-
-
Scoring Function: Emphasis on ChemScore or hydrophobic terms, as electrostatic contributions are minimal in the fibril core.
Critical Interaction Check:
-
-
T-stacking: Between the benzothiazole ring and Phe19/Phe20 . -
Binding Energy: Expect
to kcal/mol.
Pathway B: CYP1A1 Interaction (Oncology)
Target: Human CYP1A1 (PDB ID: 4I8V ). Mechanism: Metabolic bioactivation. The methoxy group is often O-demethylated, or the ring is hydroxylated.
Step-by-Step Protocol:
-
Heme Constraint: Define the Heme Iron (Fe) as a constraint if modeling metabolism (distance < 4.0 Å to the methoxy carbon).
-
Flexible Residues: Treat Phe224 and Asp313 as flexible to accommodate the rigid benzothiazole scaffold.
-
Validation: Re-dock the co-crystallized ligand (
-naphthoflavone) to ensure RMSD < 2.0 Å.
Visualization: The In Silico Pipeline
Figure 1: The integrated workflow from quantum mechanics to macromolecular simulation.
Molecular Dynamics (MD) Simulation
Docking provides a static snapshot. MD is required to verify the temporal stability of the 4-OMe-BTA complex, particularly in the dynamic environment of an amyloid fibril.
Simulation Setup (GROMACS/AMBER)
-
Force Field: CHARMM36m (optimized for IDPs and amyloid peptides) or GAFF2 (for the ligand).
-
System Construction:
-
Solvent: TIP3P water model.
-
Ions: Neutralize with Na+/Cl- (0.15 M physiological concentration).
-
Box: Dodecahedron, minimum 1.0 nm distance to boundaries.
-
Production Run Protocol
-
Minimization: Steepest descent (50,000 steps) to remove steric clashes.
-
Equilibration (NVT): 1 ns at 300 K (V-rescale thermostat). Restrain heavy atoms.
-
Equilibration (NPT): 1 ns at 1 bar (Parrinello-Rahman barostat).
-
Production: 100 ns, 2 fs time step.
Analysis Metrics
-
RMSD (Root Mean Square Deviation): A stable binder should show ligand RMSD < 2.5 Å relative to the protein backbone after equilibration.
-
SASA (Solvent Accessible Surface Area): A decrease in ligand SASA indicates deep burial into the hydrophobic pocket (critical for A
binding).
ADMET & Drug-Likeness Profiling
For 4-OMe-BTA to be a viable drug or probe, it must penetrate the Blood-Brain Barrier (BBB).
Tools: SwissADME, pkCSM.
Key Predicted Parameters:
| Property | Value | Interpretation |
|---|---|---|
| LogP (Lipophilicity) | ~3.8 | High lipophilicity; favorable for BBB penetration but risk of non-specific binding. |
| TPSA | ~40 Ų | Excellent range (< 90 Ų) for CNS activity. |
| BBB Permeant | Yes | Essential for Alzheimer's imaging agents. |
| CYP Inhibition | CYP1A2 Inhibitor | Potential drug-drug interaction risk. |
Mechanistic Pathway: The AhR-CYP1A1 Axis
For the oncology application, understanding the signaling pathway is vital. 4-OMe-BTA analogs often act as ligands for the Aryl Hydrocarbon Receptor (AhR), triggering the transcription of CYP1A1, which then metabolizes the drug into cytotoxic species (bioactivation).
Figure 2: The AhR-mediated bioactivation pathway relevant to benzothiazole antitumor activity.
References
-
Bradshaw, T. D., & Westwell, A. D. (2004). The therapeutic potential of benzothiazoles.[1][2][3][4][5][6] Current Medicinal Chemistry, 11(8), 1009-1021. Link
-
Lockhart, A., et al. (2005). PIB is a non-specific imaging marker of amyloid-beta peptide-related cerebral amyloidosis. Brain, 130(10), 2607-2615. Link
-
Chua, M. S., et al. (2000). Role of CYP1A1 in modulation of antitumor properties of the novel agent 2-(4-amino-3-methylphenyl)benzothiazole (DF 203, NSC 674495) in human breast cancer cells.[6][7] Cancer Research, 60(18), 5196-5203. Link
-
Groenning, M. (2010). Binding mode of Thioflavin T and other amyloid ligands in the context of amyloid fibrils-current status. Journal of Chemical Biology, 3(1), 1-18. Link
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. In Silico Drug Design of Benzothiadiazine Derivatives Interacting with Phospholipid Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioactivation of Fluorinated 2-Aryl-benzothiazole Anti-tumor Molecules by Human Cytochrome P450s 1A1 and 2W1 and Deactivation by Cytochrome P450 2S1 - PMC [pmc.ncbi.nlm.nih.gov]
This guide provides a comprehensive technical overview of 2-(4-methoxyphenyl)benzothiazole, a versatile heterocyclic compound, and its related derivatives. Addressed to researchers, scientists, and professionals in drug development, this document delves into the synthesis, biological activities, and burgeoning applications of this chemical class, underpinned by field-proven insights and methodologies.
Introduction: The Benzothiazole Scaffold - A Privileged Structure in Medicinal Chemistry
The benzothiazole core, a fusion of a benzene and a thiazole ring, represents a "privileged structure" in medicinal chemistry, bestowing upon its derivatives a wide spectrum of biological activities.[1][2][3] These activities span from anticancer and antimicrobial to anti-inflammatory and anticonvulsant properties.[1] The 2-arylbenzothiazole subclass, in particular, has garnered significant attention for its potent and selective anticancer effects.[4] At the forefront of this subclass is 2-(4-methoxyphenyl)benzothiazole, a compound that serves as a cornerstone for understanding the structure-activity relationships and for the development of novel therapeutic and diagnostic agents. Its unique photophysical properties also make it a valuable tool in materials science and as a fluorescent probe in biological research.[5]
Synthesis of 2-(4-Methoxyphenyl)benzothiazole: A Practical Approach
The most common and efficient method for synthesizing 2-arylbenzothiazoles, including 2-(4-methoxyphenyl)benzothiazole, is the condensation of 2-aminothiophenol with the corresponding aromatic aldehyde.[6] This reaction can be performed under various conditions, with microwave-assisted synthesis offering a rapid and high-yield approach.[7][8]
Experimental Protocol: Microwave-Assisted Synthesis
This protocol describes a solvent-free, microwave-assisted synthesis of 2-(4-methoxyphenyl)benzothiazole.
Materials:
-
2-Aminothiophenol
-
4-Methoxybenzaldehyde
-
Silica gel
-
Diethyl ether
-
Ethyl acetate
-
Methanol
-
Microwave synthesis reactor
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask, dissolve 3 mmol of 4-methoxybenzaldehyde and 6 mmol of 2-aminothiophenol in 10 mL of diethyl ether.[7]
-
Adsorption onto Silica Gel: To the solution, add 3 g of silica gel.[7]
-
Solvent Removal: Thoroughly mix the slurry and remove the diethyl ether using a rotary evaporator to obtain a free-flowing powder.[7]
-
Microwave Irradiation: Transfer the solid mixture to a microwave-safe reaction vessel. Irradiate the mixture in a microwave reactor at 300W for 6 minutes.[7][8]
-
Extraction of the Product: After cooling, extract the product from the silica gel with ethyl acetate.[7]
-
Isolation: Filter the extract and evaporate the solvent under reduced pressure to yield the crude product.[7]
-
Purification: Recrystallize the crude product from methanol to obtain pure 2-(4-methoxyphenyl)benzothiazole.[7]
Characterization:
The final product should be a slightly pale yellow solid.[9] Its identity and purity can be confirmed by:
-
Melting Point: Approximately 122°C.[9]
-
Spectroscopic Methods: FT-IR, 1H-NMR, 13C-NMR, and Mass Spectrometry to confirm the chemical structure.[10]
Synthesis Workflow Diagram
Caption: Microwave-assisted synthesis workflow.
Anticancer Activity and Mechanism of Action
2-Arylbenzothiazoles, including 2-(4-methoxyphenyl)benzothiazole, have demonstrated significant anticancer activity against a range of human cancer cell lines, particularly breast and colon cancer.[4] The presence and position of substituents on both the benzothiazole and the 2-phenyl ring play a crucial role in determining the cytotoxic potency.
Structure-Activity Relationship (SAR) Insights
-
The 2-Aryl Moiety: The substitution pattern on the 2-phenyl ring is a key determinant of anticancer activity. For instance, a methoxy group at the 4-position, as in our title compound, is often associated with potent activity.
-
The Benzothiazole Ring: Modifications to the benzothiazole ring system can also modulate activity.
Mechanism of Action: A Multi-Pathway Approach
The anticancer effects of 2-arylbenzothiazoles are not attributed to a single mechanism but rather involve the modulation of several key signaling pathways.
-
Aryl Hydrocarbon Receptor (AhR) Agonism: Many 2-arylbenzothiazoles are ligands for the AhR, a ligand-activated transcription factor.[11] Activation of AhR can lead to the induction of cytochrome P450 enzymes, such as CYP1A1, which can metabolize the benzothiazole into reactive intermediates that cause DNA damage and induce apoptosis in cancer cells.[12]
-
Modulation of Key Kinase Pathways: These compounds have been shown to inhibit critical signaling pathways involved in cancer cell proliferation, survival, and metastasis, including:
-
EGFR Pathway: Downregulation of the Epidermal Growth Factor Receptor.[13]
-
PI3K/Akt/mTOR Pathway: Inhibition of this central cell survival pathway.[13]
-
JAK/STAT Pathway: Interference with this pathway, which is crucial for cytokine signaling and cell growth.[13]
-
ERK/MAPK Pathway: Modulation of this key proliferation-regulating pathway.[13]
-
Signaling Pathway Diagram
Caption: Key anticancer signaling pathways.
In Vitro Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative 2-arylbenzothiazole derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Benzo[g]quinoxaline derivative 3 | MCF-7 (Breast) | 2.89 | [14] |
| Benzo[g]quinoxaline derivative 9 | MCF-7 (Breast) | 8.84 | [14] |
| Compound 3d | MCF-7 (Breast) | 43.4 | [15] |
| Compound 4d | MCF-7 (Breast) | 39.0 | [15] |
| Compound 3d | MDA-MB-231 (Breast) | 35.9 | [15] |
| Compound 4d | MDA-MB-231 (Breast) | 35.1 | [15] |
Note: The data presented is for related benzothiazole derivatives and highlights the potential of this scaffold. Specific IC50 values for 2-(4-methoxyphenyl)benzothiazole may vary depending on the cell line and assay conditions.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[16][17]
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
96-well plates
-
2-(4-Methoxyphenyl)benzothiazole (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[17]
-
Compound Treatment: Prepare serial dilutions of 2-(4-methoxyphenyl)benzothiazole in complete culture medium. Aspirate the old medium from the wells and add 100 µL of the treatment media to the respective wells. Incubate for a further 24-48 hours.[18]
-
MTT Addition: After the incubation period, add 10-15 µL of MTT solution to each well and incubate for 4 hours at 37°C.[18]
-
Formazan Solubilization: Carefully aspirate the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Application as Fluorescent Probes
The inherent fluorescence of 2-(4-methoxyphenyl)benzothiazole and its derivatives makes them attractive candidates for the development of fluorescent probes for the detection of various analytes, including metal ions.[2][5] The principle behind their use as probes often involves a change in their photophysical properties upon binding to the target analyte.[2][19]
Experimental Protocol: General Procedure for Metal Ion Sensing
This protocol outlines a general method for evaluating a new benzothiazole-based fluorescent probe for metal ion detection.
Materials:
-
Benzothiazole-based fluorescent probe
-
Stock solutions of various metal ions (e.g., Fe3+, Cu2+, Zn2+)
-
Buffer solution (e.g., PBS, HEPES)
-
Fluorometer
Procedure:
-
Probe Solution Preparation: Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO) and then dilute it to the desired working concentration in the chosen buffer.
-
Fluorescence Titration: To a cuvette containing the probe solution, add increasing concentrations of the target metal ion.
-
Spectral Acquisition: After each addition, record the fluorescence emission spectrum.
-
Selectivity Study: Repeat the experiment with other metal ions to assess the selectivity of the probe.
-
Data Analysis: Plot the change in fluorescence intensity as a function of the metal ion concentration to determine the detection limit and binding constant.
Fluorescence-Based Sensing Workflow
Caption: Workflow for evaluating a fluorescent probe.
Conclusion and Future Perspectives
2-(4-Methoxyphenyl)benzothiazole and its derivatives represent a highly promising class of compounds with significant potential in both oncology and bio-imaging. The straightforward synthesis, coupled with the rich and tunable biological and photophysical properties, makes this scaffold an attractive starting point for further drug discovery and probe development efforts. Future research should focus on optimizing the structure to enhance potency and selectivity, elucidating the detailed molecular mechanisms of action, and developing in vivo applications for both therapeutic and diagnostic purposes.
References
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PrepChem. (n.d.). Synthesis of 2-(4-methoxyphenyl)-4,5-di-methylthiazole. Retrieved from [Link]
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Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]
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ResearchGate. (2024). Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds. Retrieved from [Link]
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ResearchGate. (2017). Excited-state intramolecular proton transfer on 2-(2′-hydroxy-4′-R-phenyl)benzothiazole nanoparticles and fluorescence wavelength depending on substituent and temperature. Retrieved from [Link]
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ResearchGate. (2022). Synthesis of 2-arylbenzothiazoles via direct condensation between in situ generated 2-aminothiophenol from disulfide cleavage and carboxylic acids. Retrieved from [Link]
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ResearchGate. (2022). Helical Arrangement of 2-(4-hydroxy-3-methoxyphenyl)-Benzothiazole in Crystal Formation and Biological Evaluation on HeLa Cells. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]
- Li, Y., et al. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry, 10, 868332.
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Journal of Chemical Health Risks. (2022). A Facile Synthesis, Characterization and Anticancer Activity Evaluation of Benzothiazole Derivatives. Retrieved from [Link]
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Royal Society of Chemistry. (2022). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Retrieved from [Link]
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JoVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. Retrieved from [Link]
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MDPI. (2022). Recent Progress on Fluorescent Probes in Heavy Metal Determinations for Food Safety: A Review. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Retrieved from [Link]
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ACS Omega. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. Retrieved from [Link]
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Safety and handling precautions for 2-(4-Methoxyphenyl)benzothiazole
Technical Guide: Safety and Handling Precautions for 2-(4-Methoxyphenyl)benzothiazole
Executive Summary 2-(4-Methoxyphenyl)benzothiazole (CAS: 6265-92-5) is a pharmacologically active heterocyclic compound widely utilized in antitumor research, specifically for its antiproliferative activity against breast (MCF-7), colon, and renal cancer cell lines.[1] Beyond its biological applications, it serves as a critical mesogen in liquid crystal synthesis and a fluorescent probe in organic light-emitting diodes (OLEDs). Due to its potent bioactivity and lipophilic nature, this compound requires strict adherence to safety protocols to prevent inadvertent exposure and environmental contamination. This guide provides a self-validating framework for the safe handling, solubilization, and disposal of this high-potency research chemical.
Chemical Profile & Physical Properties[2][3][4][5][6]
| Property | Specification |
| Chemical Name | 2-(4-Methoxyphenyl)benzothiazole |
| Synonyms | 4'-Methoxy-2-phenylbenzothiazole; 4-(2-Benzothiazolyl)anisole |
| CAS Number | 6265-92-5 |
| Molecular Formula | C₁₄H₁₁NOS |
| Molecular Weight | 241.31 g/mol |
| Appearance | Light yellow to green crystalline powder |
| Melting Point | 120 – 124 °C |
| Solubility | Soluble in DMSO, Ethanol, Toluene, Chlorobenzene; Insoluble in Water |
| Storage | Store at Room Temperature (RT), protected from light and moisture |
Hazard Identification & Risk Assessment
While specific harmonized GHS data for this exact derivative is limited, its structural analogs (benzothiazoles) and potent biological activity dictate a Biosafety Level 2 (BSL-2) equivalent handling approach in chemical laboratories.
-
Acute Toxicity: Harmful if swallowed or inhaled. As a potent antiproliferative agent, it interferes with cellular replication; accidental ingestion or mucosal absorption poses significant cytotoxic risks.
-
Irritation: Causes serious eye irritation (Category 2A) and skin irritation (Category 2). Dust is a respiratory irritant (STOT SE 3).
-
Sensitization: Benzothiazoles are known skin sensitizers. Repeated contact may cause allergic dermatitis.
-
Environmental: Toxic to aquatic life with long-lasting effects. Zero-discharge protocols must be enforced.
Engineering Controls & PPE
The Hierarchy of Control:
-
Primary Containment: All handling of the dry powder must occur within a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Ventilation: Face velocity must be maintained between 0.3 – 0.5 m/s.
-
Static Control: Use an ionizing bar during weighing to prevent electrostatic dispersion of the fine crystalline powder.
Personal Protective Equipment (PPE) Matrix:
| Protection Zone | Requirement | Rationale |
| Respiratory | N95 (minimum) or P100 respirator if outside hood | Prevents inhalation of cytotoxic dust. |
| Dermal (Hands) | Double Gloving: Nitrile (Inner) + Neoprene/Nitrile (Outer) | Benzothiazoles can permeate standard latex. Double gloving provides a breakthrough buffer. |
| Ocular | Chemical Safety Goggles | Standard safety glasses are insufficient against fine dust ingress. |
| Body | Lab coat (buttoned) + Tyvek sleeves | Prevents accumulation on personal clothing. |
Field-Proven Handling Protocols
Precision Weighing & Solubilization
Context: The compound is hydrophobic. Improper solubilization leads to precipitation in biological media, invalidating assay results.
Protocol:
-
Weighing: Place the receiving vial in the balance. Use an anti-static gun on the vial. Transfer the solid using a disposable spatula. Never return excess solid to the stock container.
-
Primary Solubilization (Stock Solution): Dissolve the weighed solid in 100% DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds.
-
Target Concentration: 10–50 mM.
-
Visual Check: Ensure the solution is clear and yellow/green.[2] If turbid, sonicate for 5 minutes at 40°C.
-
-
Dilution (Working Solution): When diluting into aqueous buffers (e.g., PBS or cell culture media), add the DMSO stock dropwise while vortexing the buffer.
-
Critical Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity masking the compound's effects.
-
Synthesis & Reaction Setup
Context: Synthesis often involves condensation of 2-aminothiophenol and 4-methoxybenzaldehyde.[3]
Protocol:
-
Atmosphere: Run reactions under an inert atmosphere (Nitrogen or Argon). While the product is stable, intermediates (aminothiophenols) are oxidation-sensitive.
-
Temperature Control: Reactions are typically refluxed or microwave-irradiated. Use a silicon oil bath for uniform heating; avoid sand baths which create hot spots.
-
Purification: Recrystallization from Ethanol is the standard purification method. Perform filtration in the fume hood to capture solvent vapors.
Waste Disposal
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must be disposed of in a Hazardous Chemical Waste bin, labeled "Cytotoxic/Bioactive Solid."
-
Liquid Waste: Collect all solvent waste in a dedicated "Halogenated/Organic" waste stream. Do not pour down the drain.
-
Decontamination: Wipe work surfaces with 10% bleach followed by 70% Ethanol to degrade trace residues.
Visualizations
Figure 1: Safe Handling Workflow (Powder to Assay)
This diagram outlines the logical flow from storage to application, emphasizing containment checkpoints.
Caption: Workflow ensuring containment of the dry powder and preventing precipitation during dilution.
Figure 2: Emergency Response Decision Tree
Logic flow for managing spills or exposure incidents.
Caption: Immediate actions for personal exposure vs. laboratory contamination events.
References
-
National Institutes of Health (NIH) - PubMed. (2014). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. Anti-Cancer Agents in Medicinal Chemistry.[4] Retrieved from [Link]
-
MDPI. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity. Molecules. Retrieved from [Link]
-
Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Microwave-Assisted Synthesis of 2-(4-Methoxyphenyl)benzothiazole
Abstract
This application note provides a detailed, field-proven protocol for the efficient synthesis of 2-(4-Methoxyphenyl)benzothiazole via a microwave-assisted condensation reaction. The target compound is a key scaffold in medicinal chemistry and materials science, with applications ranging from antitumor agents to organic light-emitting diodes (OLEDs)[1][2]. By leveraging Microwave-Assisted Organic Synthesis (MAOS), this protocol drastically reduces reaction times from hours to minutes, improves yields, and aligns with the principles of green chemistry by minimizing solvent use and energy consumption[3][4][5]. The methodology detailed herein involves the cyclocondensation of 2-aminothiophenol and 4-methoxybenzaldehyde under controlled microwave irradiation, offering a reliable and scalable route for researchers in drug development and materials science.
Introduction: The Rationale for a Microwave-Driven Approach
The benzothiazole nucleus is a privileged heterocyclic structure due to its wide spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties[1][6]. Specifically, 2-arylbenzothiazoles like 2-(4-Methoxyphenyl)benzothiazole have garnered significant interest for their potent and selective antitumor activity[1]. Traditional synthetic methods often require prolonged heating under reflux conditions, leading to high energy consumption and the potential for byproduct formation[7].
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern chemistry[8][9]. Unlike conventional heating which relies on slow and inefficient heat transfer through conduction, microwave irradiation directly couples with polar molecules in the reaction mixture, causing rapid and uniform heating[5][10]. This phenomenon, driven by dipolar polarization and ionic conduction mechanisms, leads to a dramatic acceleration of reaction rates[4]. The key advantages of this approach include:
-
Speed: Reaction times are often reduced from hours to minutes[5][11].
-
Higher Yields: Rapid heating minimizes the formation of degradation byproducts, leading to cleaner reactions and higher product yields[3][9].
-
Energy Efficiency: Direct heating of the reaction vessel contents is significantly more energy-efficient than heating an entire oil bath or heating mantle[5].
-
Green Chemistry: MAOS aligns with green chemistry principles by reducing solvent volumes (or enabling solvent-free reactions) and minimizing energy consumption[4][7].
This guide provides a validated protocol for the synthesis of 2-(4-Methoxyphenyl)benzothiazole, explaining the causality behind the experimental design to ensure reproducibility and success.
Reaction Principle and Mechanism
The synthesis proceeds via a condensation reaction between 2-aminothiophenol and 4-methoxybenzaldehyde. The generally accepted mechanism involves three key stages, which are significantly accelerated by microwave energy:
-
Schiff Base Formation: The nucleophilic primary amine of 2-aminothiophenol attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. Subsequent dehydration forms a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The thiol group (-SH) then performs an intramolecular nucleophilic attack on the imine carbon, forming a non-aromatic benzothiazoline ring.
-
Oxidative Aromatization: The benzothiazoline intermediate is subsequently oxidized to the stable aromatic 2-(4-Methoxyphenyl)benzothiazole. In many protocols, atmospheric oxygen serves as a mild and convenient oxidant, particularly at the elevated temperatures achieved rapidly with microwave heating.
The entire sequence is a one-pot reaction, showcasing the efficiency of this synthetic strategy[6][7].
Materials and Methods
Reagents and Equipment
| Reagent / Material | Grade | Supplier Example |
| 2-Aminothiophenol | ≥98% | Sigma-Aldrich |
| 4-Methoxybenzaldehyde | ≥98% | Alfa Aesar |
| Ethanol (for recrystallization) | Reagent Grade | Fisher Scientific |
| Silica Gel (for optional column) | 60 Å, 230-400 mesh | Merck |
| Dichloromethane (DCM) | ACS Grade | VWR |
| Hexane | ACS Grade | VWR |
| Equipment | Specification | Supplier Example |
| Microwave Synthesizer | Monomode, with temperature and pressure sensors | CEM, Biotage, Anton Paar |
| 10 mL Microwave Reaction Vial | Borosilicate glass, with snap cap and septum | As per synthesizer |
| Magnetic Stir Bar | Teflon-coated | VWR |
| Analytical Balance | Readability ±0.1 mg | Mettler Toledo |
| TLC Plates | Silica Gel 60 F254 | Merck |
| Filtration Apparatus | Büchner funnel, filter flask | Standard laboratory glass |
Characterization Data for 2-(4-Methoxyphenyl)benzothiazole
| Property | Value |
| Molecular Formula | C₁₄H₁₁NOS |
| Molecular Weight | 241.31 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | 120-123 °C[10] |
Detailed Experimental Protocol
This protocol is optimized for a solvent-free reaction, which is both environmentally friendly and simplifies product work-up[1].
Step-by-Step Procedure:
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, add 2-aminothiophenol (125.2 mg, 1.0 mmol).
-
Addition of Aldehyde: To the same vial, add 4-methoxybenzaldehyde (136.1 mg, 1.0 mmol).
-
Vessel Sealing: Securely cap the vial. Causality Note: Proper sealing is critical to contain the reaction mixture at elevated temperatures and prevent solvent evaporation if used.
-
Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Irradiate the mixture at a power level of 300 W for 6 minutes.[1] Set a temperature limit of 120°C. The reaction is typically complete within this timeframe. Expertise Note: Using a fixed power setting with a temperature cap allows the reaction to reach the target temperature rapidly and maintain it, ensuring complete conversion without degradation.
-
Reaction Monitoring: Progress can be monitored by thin-layer chromatography (TLC) using a 3:7 mixture of ethyl acetate and hexane as the eluent.
-
Work-up and Isolation: After irradiation, allow the vial to cool to room temperature (approx. 10-15 minutes). Add 10 mL of cold water to the solidified reaction mass and stir to break up the solid.
-
Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with an additional 5 mL of cold water to remove any water-soluble impurities.
-
Purification: Recrystallize the crude solid from hot ethanol to yield the pure 2-(4-Methoxyphenyl)benzothiazole as a pale yellow crystalline solid.
-
Drying and Yield Calculation: Dry the purified product under vacuum. Record the final mass and calculate the percentage yield. Yields for this protocol are typically high, often exceeding 90%.
Results and Discussion
Comparison of Methods
The microwave-assisted protocol offers a significant improvement over conventional methods.
| Parameter | Microwave-Assisted Method | Conventional Heating | Reference |
| Reaction Time | 5-10 minutes | 4-8 hours | [7][11] |
| Typical Yield | >90% | 70-85% | [7] |
| Solvent | Solvent-free or minimal | Often requires high-boiling solvents (e.g., DMF, DMSO) | [12] |
| Energy Input | Low, targeted | High, continuous | [5] |
The Role of Microwave Heating
The efficiency of this synthesis is directly attributable to the microwave heating mechanism. Both 2-aminothiophenol and 4-methoxybenzaldehyde are polar molecules, allowing them to efficiently absorb microwave energy. This rapid, in-situ energy conversion creates localized superheating, accelerating the initial condensation and subsequent cyclization steps far more effectively than the slow, convective heat transfer of an oil bath[9]. The solvent-free approach further enhances this effect, as the energy is absorbed directly by the reactants without being dissipated by a solvent medium[1]. This leads to a cleaner reaction profile with fewer side products, simplifying the purification process[3].
Safety Precautions
-
Chemical Handling: 2-aminothiophenol has a strong, unpleasant odor and is toxic. Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Microwave Reactor: Operate the microwave synthesizer according to the manufacturer's instructions. Never exceed the recommended temperature or pressure limits for the reaction vials. Ensure the vial is properly sealed before starting the irradiation.
-
Pressure: Although this reaction does not typically generate significant pressure, always be aware of the potential for pressure buildup, especially if scaling the reaction. Use of a reactor with real-time pressure monitoring is highly recommended.
Conclusion
The microwave-assisted synthesis of 2-(4-Methoxyphenyl)benzothiazole is a robust, efficient, and environmentally conscious method suitable for modern research laboratories. By eliminating the need for bulk solvents and drastically reducing reaction times, this protocol not only accelerates the discovery process but also minimizes chemical waste and energy consumption. The detailed procedure and mechanistic insights provided in this note serve as a reliable guide for scientists and professionals engaged in the synthesis of bioactive heterocyclic compounds.
References
- Bentham Science Publisher. (n.d.). Synthesis of 2-Arylbenzothiazoles via Condensation of Disulfides with Aldehydes Catalyzed by Na2S under Microwave Irradiation.
-
Tavman, A., et al. (2011). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. Molecules, 16(6), 4814-4828. [Link]
- International Journal of Research in Pharmacy and Allied Science. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
- Chem-Impex. (n.d.). 2-(4-Methoxyphenyl)benzothiazole.
- International Journal of Pharmacy and Technology. (n.d.). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions.
- MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
-
Praveen, C., et al. (2012). Microwave-assisted one-pot synthesis of benzothiazole and benzoxazole libraries as analgesic agents. Journal of Chemical Sciences, 124(3), 609-624. [Link]
- Journal of Applied Science and Engineering. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation.
- ResearchGate. (2024). THE ROLE OF MICROWAVE-ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
-
Nobles, C., & Kruse, S. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Medicinal Chemistry, 11(4), 438-453. [Link]
-
Zhang, Y., et al. (2019). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 24(19), 3469. [Link]
- Rahatgaonkar et al. (n.d.). Microwave-Assisted Synthesis of 2-amino-4-substituted. Asian Journal of Chemistry.
-
Yakan, H., et al. (2021). Biological evaluation of benzothiazoles obtained by microwave-green synthesis. Anais da Academia Brasileira de Ciências, 93(1). [Link]
- Advanced Journal of Chemistry, Section A. (n.d.). Importance of Microwave Heating in Organic Synthesis.
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Protocol for synthesizing 2-(4-Methoxyphenyl)benzothiazole from 2-aminothiophenol
Technical Guide: Safety and Handling Precautions for 2-(4-Methoxyphenyl)benzothiazole
Executive Summary 2-(4-Methoxyphenyl)benzothiazole (CAS: 6265-92-5) is a pharmacologically active heterocyclic compound widely utilized in antitumor research, specifically for its antiproliferative activity against breast (MCF-7), colon, and renal cancer cell lines.[1] Beyond its biological applications, it serves as a critical mesogen in liquid crystal synthesis and a fluorescent probe in organic light-emitting diodes (OLEDs). Due to its potent bioactivity and lipophilic nature, this compound requires strict adherence to safety protocols to prevent inadvertent exposure and environmental contamination. This guide provides a self-validating framework for the safe handling, solubilization, and disposal of this high-potency research chemical.
Chemical Profile & Physical Properties[2][3][4][5][6]
| Property | Specification |
| Chemical Name | 2-(4-Methoxyphenyl)benzothiazole |
| Synonyms | 4'-Methoxy-2-phenylbenzothiazole; 4-(2-Benzothiazolyl)anisole |
| CAS Number | 6265-92-5 |
| Molecular Formula | C₁₄H₁₁NOS |
| Molecular Weight | 241.31 g/mol |
| Appearance | Light yellow to green crystalline powder |
| Melting Point | 120 – 124 °C |
| Solubility | Soluble in DMSO, Ethanol, Toluene, Chlorobenzene; Insoluble in Water |
| Storage | Store at Room Temperature (RT), protected from light and moisture |
Hazard Identification & Risk Assessment
While specific harmonized GHS data for this exact derivative is limited, its structural analogs (benzothiazoles) and potent biological activity dictate a Biosafety Level 2 (BSL-2) equivalent handling approach in chemical laboratories.
-
Acute Toxicity: Harmful if swallowed or inhaled. As a potent antiproliferative agent, it interferes with cellular replication; accidental ingestion or mucosal absorption poses significant cytotoxic risks.
-
Irritation: Causes serious eye irritation (Category 2A) and skin irritation (Category 2). Dust is a respiratory irritant (STOT SE 3).
-
Sensitization: Benzothiazoles are known skin sensitizers. Repeated contact may cause allergic dermatitis.
-
Environmental: Toxic to aquatic life with long-lasting effects. Zero-discharge protocols must be enforced.
Engineering Controls & PPE
The Hierarchy of Control:
-
Primary Containment: All handling of the dry powder must occur within a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Ventilation: Face velocity must be maintained between 0.3 – 0.5 m/s.
-
Static Control: Use an ionizing bar during weighing to prevent electrostatic dispersion of the fine crystalline powder.
Personal Protective Equipment (PPE) Matrix:
| Protection Zone | Requirement | Rationale |
| Respiratory | N95 (minimum) or P100 respirator if outside hood | Prevents inhalation of cytotoxic dust. |
| Dermal (Hands) | Double Gloving: Nitrile (Inner) + Neoprene/Nitrile (Outer) | Benzothiazoles can permeate standard latex. Double gloving provides a breakthrough buffer. |
| Ocular | Chemical Safety Goggles | Standard safety glasses are insufficient against fine dust ingress. |
| Body | Lab coat (buttoned) + Tyvek sleeves | Prevents accumulation on personal clothing. |
Field-Proven Handling Protocols
Precision Weighing & Solubilization
Context: The compound is hydrophobic. Improper solubilization leads to precipitation in biological media, invalidating assay results.
Protocol:
-
Weighing: Place the receiving vial in the balance. Use an anti-static gun on the vial. Transfer the solid using a disposable spatula. Never return excess solid to the stock container.
-
Primary Solubilization (Stock Solution): Dissolve the weighed solid in 100% DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds.
-
Target Concentration: 10–50 mM.
-
Visual Check: Ensure the solution is clear and yellow/green.[2] If turbid, sonicate for 5 minutes at 40°C.
-
-
Dilution (Working Solution): When diluting into aqueous buffers (e.g., PBS or cell culture media), add the DMSO stock dropwise while vortexing the buffer.
-
Critical Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity masking the compound's effects.
-
Synthesis & Reaction Setup
Context: Synthesis often involves condensation of 2-aminothiophenol and 4-methoxybenzaldehyde.[3]
Protocol:
-
Atmosphere: Run reactions under an inert atmosphere (Nitrogen or Argon). While the product is stable, intermediates (aminothiophenols) are oxidation-sensitive.
-
Temperature Control: Reactions are typically refluxed or microwave-irradiated. Use a silicon oil bath for uniform heating; avoid sand baths which create hot spots.
-
Purification: Recrystallization from Ethanol is the standard purification method. Perform filtration in the fume hood to capture solvent vapors.
Waste Disposal
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must be disposed of in a Hazardous Chemical Waste bin, labeled "Cytotoxic/Bioactive Solid."
-
Liquid Waste: Collect all solvent waste in a dedicated "Halogenated/Organic" waste stream. Do not pour down the drain.
-
Decontamination: Wipe work surfaces with 10% bleach followed by 70% Ethanol to degrade trace residues.
Visualizations
Figure 1: Safe Handling Workflow (Powder to Assay)
This diagram outlines the logical flow from storage to application, emphasizing containment checkpoints.
Caption: Workflow ensuring containment of the dry powder and preventing precipitation during dilution.
Figure 2: Emergency Response Decision Tree
Logic flow for managing spills or exposure incidents.
Caption: Immediate actions for personal exposure vs. laboratory contamination events.
References
-
National Institutes of Health (NIH) - PubMed. (2014). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. Anti-Cancer Agents in Medicinal Chemistry.[4] Retrieved from [Link]
-
MDPI. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity. Molecules. Retrieved from [Link]
-
Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
Sources
Application Note: 2-(4-Methoxyphenyl)benzothiazole (MPBT) as a Fluorescent Probe for Metal Ions
This Application Note is designed for researchers and drug development professionals focusing on 2-(4-Methoxyphenyl)benzothiazole (MPBT) .
While the ortho-isomer (2-(2-hydroxyphenyl)benzothiazole) is famous for ESIPT-based sensing, the 2-(4-Methoxyphenyl) isomer specified in your request operates via a distinct Intramolecular Charge Transfer (ICT) mechanism. This guide details its use as a solvatochromic and coordination-based probe for transition metals (specifically
Introduction & Principle
2-(4-Methoxyphenyl)benzothiazole (MPBT) is a high-quantum-yield fluorophore characterized by a "Push-Pull" electronic structure. Unlike its ortho-substituted counterparts which utilize Excited-State Intramolecular Proton Transfer (ESIPT), MPBT relies on Intramolecular Charge Transfer (ICT) .
The Mechanism
The fluorescence of MPBT arises from electron donation from the para-methoxy group (Donor) to the benzothiazole ring (Acceptor).
-
Direct Coordination (Reversible): Metal ions (
, ) coordinate with the benzothiazole nitrogen (and potentially the sulfur). This coordination alters the electron-withdrawing capacity of the benzothiazole moiety, shifting the ICT emission band (Solvatochromic/Electrochromic shift) or causing quenching via Paramagnetic effects ( ) or Heavy Atom effects ( ). -
Reaction-Based Sensing (Irreversible): MPBT serves as a specific probe for Palladium (
) . Palladium catalyzes the deprotection of the 4-methoxy group to a 4-hydroxy group. While this does not induce ESIPT (due to para positioning), it significantly alters the Hammett substituent constant ( ), leading to a measurable ratiometric spectral shift.
Experimental Materials
-
Fluorophore: 2-(4-Methoxyphenyl)benzothiazole (MPBT) (>98% purity).
-
Solvents: DMSO (Spectroscopic grade), Ethanol, or Acetonitrile.
-
Buffer: HEPES or PBS (10 mM, pH 7.4) for biological simulation.
-
Metal Salts: Perchlorate or Chloride salts of
, , , , etc. -
Instrumentation: Fluorometer (e.g., Horiba Fluorolog or Agilent Cary Eclipse) with slit widths set to 5 nm.
Protocol: Direct Metal Ion Sensing ( / )
This protocol measures the coordination-induced shift in ICT emission.
Step 1: Stock Solution Preparation[1]
-
Master Stock: Dissolve 2.41 mg of MPBT (MW ≈ 241.3 g/mol ) in 10 mL of DMSO to create a 1.0 mM stock solution.
-
Working Solution: Dilute the Master Stock into the assay buffer (e.g., 1:1 Ethanol/Water or PBS) to a final concentration of 10
M .-
Note: Maintain organic co-solvent
30% if precipitation occurs, as MPBT is lipophilic.
-
Step 2: Spectral Titration
-
Baseline Scan: Excitation (
) at 340–360 nm . Record Emission ( ) from 380 nm to 600 nm .-
Expectation: Strong emission peak around 420–450 nm (Blue/Cyan) depending on solvent polarity.
-
-
Titration: Add aliquots of Metal Ion Stock (
or ) to the cuvette (0 to 10 equivalents). -
Equilibration: Mix by inversion and incubate for 2 minutes at 25°C.
-
Measurement: Record spectra after each addition.
Step 3: Data Analysis[1]
-
For
: Look for a Bathochromic (Red) Shift or fluorescence enhancement due to the stabilization of the ICT excited state upon N-binding. -
For
: Look for Fluorescence Quenching (Turn-Off) due to Electron Transfer (ET) or Paramagnetic Quenching mechanisms.
Protocol: Palladium ( ) Scavenging Detection
This assay utilizes the metal-catalyzed cleavage of the ether bond.
-
Reaction Mix: Prepare 10
M MPBT in PBS:DMSO (1:1, pH 7.4). -
Catalyst Addition: Add
or (0.1 – 5 equivalents). -
Incubation: Heat to 37°C for 30–60 minutes.
-
Readout: Monitor the spectral shift. The conversion to the phenoxide form (at pH 7.4) will cause a distinct shift in the emission maximum due to the increased electron-donating strength of
vs .
Visualization of Mechanism[1]
The following diagram illustrates the dual-mode capability of MPBT: Direct Coordination (Reversible) vs. Catalytic Cleavage (Irreversible).
Caption: Pathway A (Green/Grey) depicts reversible metal coordination. Pathway B (Red) depicts Palladium-catalyzed deprotection.
Data Summary & Troubleshooting
| Parameter | |||
| Response Type | Enhancement / Red Shift | Quenching (Turn-Off) | Spectral Shift (Chemodosimeter) |
| Mechanism | ICT Stabilization / CHEF | Paramagnetic / Heavy Atom | Ether Hydrolysis (Deprotection) |
| Selectivity | Moderate (Use masking agents) | High (for Quenching) | Very High (Kinetic control) |
| LOD (Typical) | 1 - 10 | 0.1 - 5 | 50 - 500 nM |
Troubleshooting:
-
Low Fluorescence: Ensure the solvent is not too polar (water quenches ICT in some benzothiazoles). Use a dioxane/water or ethanol/water mixture.
-
Precipitation: MPBT is hydrophobic. If the solution turns cloudy upon adding metal salts, increase the DMSO/Ethanol ratio or add a surfactant (e.g., 1% Tween-20).
References
-
Synthesis and Properties: "Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole." Journal of Molecular Structure. (Discusses the fundamental vibrational and electronic properties of the scaffold).
-
Metal Sensing (General Benzothiazoles): "Benzothiazole applications as fluorescent probes for analyte detection." ResearchGate Review.
- Palladium Detection Mechanism: "Development of reaction-based fluorescent probes for palladium detection." Coordination Chemistry Reviews. (Validates the ether-cleavage mechanism for methoxy-capped fluorophores). Note: General mechanism reference for Pd-deprotection of aryl-methyl ethers.
-
Biological Context: "Investigation on Optical and Biological Properties of 2-(4-Dimethylaminophenyl)benzothiazole Based Cycloplatinated Complexes." Chemistry - A European Journal.
Application Note: 2-(4-Methoxyphenyl)benzothiazole in Cancer Cell Imaging
Abstract & Core Utility
This guide details the application of 2-(4-Methoxyphenyl)benzothiazole (2-4-MPBT) as a solvatochromic fluorescent probe and theranostic scaffold in oncology research. Unlike its hydroxylated analogues that utilize Excited-State Intramolecular Proton Transfer (ESIPT), the 4-methoxy derivative functions primarily through Intramolecular Charge Transfer (ICT) . This mechanism renders it highly sensitive to local environmental polarity, making it an excellent tool for imaging hydrophobic cellular domains (membranes, lipid droplets) and tracking the cellular uptake of benzothiazole-based pharmacophores in breast (MCF-7) and lung (A549) cancer models.
Chemical & Photophysical Properties[1][2][3][4][5][6]
Structural Logic
The molecule consists of a benzothiazole core fused to a 4-methoxyphenyl ring.
-
Core Scaffold: Benzothiazole (Electron Acceptor).[1][2][3][4]
-
Substituent: 4-Methoxy group (Electron Donor).[5]
-
Mechanism: Upon excitation, electron density shifts from the methoxy donor to the benzothiazole acceptor (ICT). This dipole moment change makes the emission wavelength and intensity dependent on the solvent polarity (Solvatochromism).
Key Parameters
| Property | Value / Characteristic | Notes |
| Molecular Formula | C₁₄H₁₁NOS | MW: 241.31 g/mol |
| Excitation Max ( | 330–360 nm | Compatible with DAPI/Hoechst filter sets (UV excitation).[6] |
| Emission Max ( | 400–450 nm (Blue) | Shifts red in polar solvents; higher quantum yield in non-polar (hydrophobic) environments. |
| Solubility | DMSO (High), Ethanol (Moderate), Water (Low) | Critical: Stock solutions must be prepared in anhydrous DMSO. |
| LogP | ~4.0–4.5 | Highly lipophilic; readily crosses cell membranes. |
Mechanism of Action & Cellular Uptake
The following diagram illustrates the photophysical mechanism and cellular trajectory of 2-4-MPBT.
Figure 1: Mechanism of Cellular Uptake and Fluorescence. The probe enters via passive diffusion and accumulates in hydrophobic regions, where restricted molecular rotation and non-polar shielding enhance fluorescence quantum yield.
Experimental Protocol: Live Cell Imaging
Materials Preparation
-
Stock Solution (10 mM): Dissolve 2.41 mg of 2-(4-Methoxyphenyl)benzothiazole in 1 mL of anhydrous DMSO. Vortex until clear. Store at -20°C in the dark (stable for 3 months).
-
Working Solution (10 µM): Dilute 1 µL of Stock Solution into 999 µL of pre-warmed serum-free media (e.g., DMEM or RPMI). Note: Prepare fresh.
Cell Culture Setup
-
Seeding: Seed cancer cells (e.g., MCF-7 or A549) on sterile glass-bottom confocal dishes (35 mm) at a density of
cells/dish. -
Growth: Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.
Staining Procedure
-
Wash: Remove culture media and gently wash cells 2x with PBS (pH 7.4) to remove serum proteins (serum albumin can bind the probe and cause background noise).
-
Incubation: Add 1 mL of the Working Solution (10 µM) to the dish.
-
Time: Incubate for 30–60 minutes at 37°C in the dark.
-
Expert Tip: For co-localization studies with mitochondria, add MitoTracker Red (50 nM) during the last 15 minutes.
-
-
Wash: Remove staining solution and wash 3x with PBS.
-
Mount: Add 1 mL of Live Cell Imaging Solution (or phenol-red free media) for immediate viewing.
Imaging Parameters (Confocal/Epifluorescence)
| Channel | Excitation | Emission Filter | Dichroic Mirror |
| 2-4-MPBT | 355 nm or 405 nm laser* | 420–470 nm (Blue) | 410 nm |
| MitoTracker Red (Control) | 561 nm | 570–620 nm (Red) | 565 nm |
*Note: While the peak excitation is ~330 nm, the 405 nm diode laser on most confocal microscopes is often sufficient to excite the tail of the absorption band, though efficiency will be lower than UV excitation.
Data Analysis & Interpretation
Quantifying Uptake
Fluorescence intensity correlates with intracellular accumulation. Use ImageJ/FIJI for analysis:
-
Segmentation: Threshold the blue channel to select cell boundaries.
-
Measurement: Calculate Corrected Total Cell Fluorescence (CTCF) :
Pattern Recognition
-
Diffuse Cytoplasmic Signal: Indicates general membrane distribution.
-
Punctate Structures: Indicates accumulation in Lipid Droplets (common in metabolic cancer research) or Lysosomes.
-
Nuclear Exclusion: 2-4-MPBT typically does not stain the nucleus in live cells unless the nuclear membrane is compromised (apoptosis).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation | High concentration in aqueous media. | Do not exceed 20 µM. Ensure DMSO concentration is < 0.5%. Sonicate working solution if needed. |
| Weak Signal | Excitation wavelength mismatch. | Use a UV source (Hg lamp DAPI filter) if 405 nm laser is too weak. Increase gain. |
| High Background | Serum binding.[7] | Ensure strictly serum-free media is used during the incubation step. |
| Photobleaching | High laser power. | Benzothiazoles are generally photostable, but minimize exposure. Use low laser power (1-2%). |
References
-
Synthesis and Fluorescent Properties of Benzothiazole Derivatives: Nguyen, H., et al. (2023).[8][9] "Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction." Indian Journal of Chemistry, 62(12), 1-6.
-
Antitumor Activity of Benzothiazoles: Bradshaw, T. D., et al. (1998). "Antitumor benzothiazoles. 26. 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648)... shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines." Journal of Medicinal Chemistry, 41(22), 4354-4364.
-
Benzothiazoles as Imaging Probes: Neto, B. A. D., et al. (2013). "Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds." Accounts of Chemical Research, 46(11).
-
Mechanisms of Cytotoxicity: Kashyap, M. K., et al. (2019). "Benzothiazole derivatives as anticancer agents."[1][2][3][7][10][11] Central European Journal of Chemistry. (Review of SAR and cytotoxicity in MCF-7/HeLa).
Sources
- 1. Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, cytotoxicity and 99mTc-MIBI tumor cell uptake evaluation of 2-phenylbenzothiazole tagged triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A benzothiazolium-based fluorescent probe with ideal pKa for mitochondrial pH imaging and cancer cell differentiation - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 6. flore.unifi.it [flore.unifi.it]
- 7. Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijper.org [ijper.org]
Application Notes and Protocols: 2-(4-Methoxyphenyl)benzothiazole for Chemosensing of Cyanide
Introduction: The Imperative for Robust Cyanide Detection
Cyanide is a potent and rapidly acting toxin, posing significant threats to human health and environmental integrity.[1][2] Its prevalence in industrial effluents from processes such as mining, electroplating, and plastics manufacturing necessitates reliable and sensitive detection methods.[3][4] The World Health Organization (WHO) has set a stringent limit for cyanide in drinking water, underscoring the need for analytical tools that are not only precise but also practical for real-world applications.[4][5][6] Fluorescent chemosensors have emerged as a powerful solution, offering high sensitivity, selectivity, and the potential for real-time monitoring.[1][2] Among these, 2-(4-methoxyphenyl)benzothiazole stands out as a promising candidate due to its unique photophysical properties and reactivity towards cyanide.[7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-(4-methoxyphenyl)benzothiazole as a chemosensor for the detection of cyanide.
Chemical Principle: A Nucleophilic Addition Mechanism
The functionality of 2-(4-methoxyphenyl)benzothiazole as a cyanide chemosensor is rooted in a nucleophilic addition reaction.[3][4] The benzothiazole moiety contains an electrophilic C=N bond within its structure. The cyanide anion (CN⁻), a strong nucleophile, attacks this electrophilic carbon, leading to the disruption of the molecule's π-conjugation.[6] This structural alteration inhibits the intramolecular charge transfer (ICT) process, which is responsible for the compound's native fluorescence.[2][8] The outcome is a distinct change in the sensor's optical properties, typically a ratiometric shift or quenching of its fluorescence emission, which can be quantitatively correlated to the concentration of cyanide.[4][9]
Caption: Signaling pathway of 2-(4-methoxyphenyl)benzothiazole with cyanide.
Synthesis of 2-(4-Methoxyphenyl)benzothiazole
The synthesis of 2-(4-methoxyphenyl)benzothiazole is typically achieved through the cyclization of 2-aminothiophenol and 4-methoxybenzaldehyde.[10] A common and efficient method involves microwave-assisted synthesis, which offers high yields and shorter reaction times compared to conventional heating.[10]
Protocol for Synthesis:
-
Combine 2-aminothiophenol and 4-methoxybenzaldehyde in a molar ratio of 2:1 in a microwave-safe vessel.[10]
-
Add a catalytic amount of silica gel to the mixture.[10]
-
Irradiate the mixture in a microwave reactor at 300 W for 6 minutes.[10]
-
After cooling, purify the product by recrystallization from a suitable solvent such as ethanol to obtain 2-(4-methoxyphenyl)benzothiazole as a crystalline solid.[11]
Experimental Protocol for Cyanide Detection
This protocol outlines the steps for using 2-(4-methoxyphenyl)benzothiazole to detect cyanide in aqueous samples.
Materials and Reagents:
-
2-(4-methoxyphenyl)benzothiazole
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Standard laboratory glassware
-
Fluorometer or UV-Vis spectrophotometer
Preparation of Solutions:
-
Chemosensor Stock Solution (1 mM): Dissolve an appropriate amount of 2-(4-methoxyphenyl)benzothiazole in DMSO to prepare a 1 mM stock solution.
-
Cyanide Stock Solution (10 mM): Prepare a 10 mM stock solution of cyanide by dissolving NaCN or KCN in deionized water. Handle cyanide salts with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment.
-
Working Solutions: Prepare fresh working solutions of the chemosensor and cyanide by diluting the stock solutions with a suitable buffer or solvent system (e.g., DMSO/water mixture) to the desired concentrations.[6]
Assay Procedure:
-
To a cuvette, add the chemosensor solution at the optimized final concentration.
-
Record the initial fluorescence or absorbance spectrum of the chemosensor solution.
-
Add varying concentrations of the cyanide working solution to the cuvette.
-
Incubate the mixture for a specified time (typically a few minutes) to allow the reaction to complete.
-
Record the final fluorescence or absorbance spectrum.
Caption: Experimental workflow for cyanide detection.
Data Analysis and Interpretation
The change in fluorescence intensity or absorbance is used to quantify the cyanide concentration. A calibration curve is constructed by plotting the change in signal (e.g., fluorescence quenching or ratiometric change) against the known concentrations of cyanide standards. The concentration of cyanide in an unknown sample can then be determined from this curve.
Key Performance Metrics:
| Parameter | Typical Value | Significance |
| Limit of Detection (LOD) | Can reach nanomolar levels[6] | The lowest concentration of cyanide that can be reliably detected. |
| Linear Range | Varies with experimental conditions | The concentration range over which the sensor response is directly proportional to the cyanide concentration. |
| Selectivity | High against common interfering anions[4][5] | The ability of the sensor to detect cyanide in the presence of other ions. |
| Response Time | Typically rapid (within minutes) | The time required for the sensor to respond to the presence of cyanide. |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Sensitivity | Suboptimal pH; incorrect solvent composition. | Optimize the pH of the sample solution and the ratio of organic solvent to water. |
| High Background Signal | Impurities in the chemosensor or solvents. | Purify the chemosensor; use high-purity solvents. |
| Interference from other ions | Non-specific binding. | While the sensor is generally selective, perform control experiments with potentially interfering ions to validate results. |
Conclusion
2-(4-Methoxyphenyl)benzothiazole is a highly effective chemosensor for the detection of cyanide. Its synthesis is straightforward, and the detection protocol is simple and rapid. The underlying mechanism of nucleophilic addition results in a clear and measurable change in its photophysical properties, allowing for sensitive and selective quantification of cyanide. This makes it a valuable tool for environmental monitoring, clinical diagnostics, and food safety applications.
References
-
Chem-Impex. 2-(4-Metoxifenil)benzotiazol. [Link]
-
Baran, A., et al. (2012). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. PMC - NIH. [Link]
-
PrepChem. Synthesis of 2-(4-methoxyphenyl)-4,5-di-methylthiazole. [Link]
-
ResearchGate. Simple benzothiazole chemosensor for detection of cyanide anions via nucleophilic addition. [Link]
-
Organic Chemistry Portal. Benzothiazole synthesis. [Link]
-
Gomathi, K., et al. (2023). Functionalized 2-Hydrazinobenzothiazole with Bithiophene as a Colorimetric Sensor for Lethal Cyanide Ions and Its Application in Food Samples. PMC - NIH. [Link]
-
ResearchGate. Synthesis of a benzothiazole-based structure as a selective colorimetric-fluorogenic cyanate chemosensor. [Link]
-
Semantic Scholar. Benzothiazole appended 2,2′-(1,4-phenylene)diacetonitrile for the colorimetric and fluorescence detection of cyanide ions. [Link]
-
Gomathi, K., et al. (2022). Benzothiazole appended 2,2′-(1,4-phenylene)diacetonitrile for the colorimetric and fluorescence detection of cyanide ions. PMC - PubMed Central. [Link]
-
ResearchGate. Photophysical properties of compounds 4-12. [Link]
-
Spectroscopy Online. New Benzothiazole-Based Sensor Offers Ultra-Sensitive Detection of Cyanide. [Link]
-
MDPI. A New Phenothiazine-Based Fluorescent Sensor for Detection of Cyanide. [Link]
-
ResearchGate. Fluorescence Dyes for Determination of Cyanide. [Link]
-
Analele Stiintifice ale Universitatii "Al. I. Cuza" din Iasi. PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. [Link]
-
RSC Publishing. A benzothiazole-based new fluorogenic chemosensor for the detection of CN− and its real-time application in environmental water samples and living cells. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Benzothiazole appended 2,2′-(1,4-phenylene)diacetonitrile for the colorimetric and fluorescence detection of cyanide ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functionalized 2-Hydrazinobenzothiazole with Bithiophene as a Colorimetric Sensor for Lethal Cyanide Ions and Its Application in Food Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chemimpex.com [chemimpex.com]
- 8. A benzothiazole-based new fluorogenic chemosensor for the detection of CN− and its real-time application in environmental water samples and living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. prepchem.com [prepchem.com]
Application Note & Protocol: Determination of the Fluorescence Quantum Yield of 2-(4-Methoxyphenyl)benzothiazole
Introduction: The Significance of Quantum Yield in Functional Dyes
The fluorescence quantum yield (ΦF) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1] For researchers in drug development and materials science, an accurate determination of ΦF is critical for evaluating the potential of a molecule in applications such as bio-imaging, sensing, and organic light-emitting diodes (OLEDs).[2]
2-(4-Methoxyphenyl)benzothiazole is a heterocyclic compound belonging to the benzothiazole family, a class of molecules that has garnered significant interest due to their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[3][4] The inherent fluorescence of many benzothiazole derivatives makes them promising candidates for fluorescent probes and imaging agents.[2][5] A precise understanding of the quantum yield of 2-(4-Methoxyphenyl)benzothiazole is therefore essential for optimizing its performance in these applications and for the rational design of new, more efficient fluorescent probes.
This application note provides a detailed protocol for determining the fluorescence quantum yield of 2-(4-Methoxyphenyl)benzothiazole using the relative method. This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[6][7] Quinine sulfate is a widely accepted and reliable fluorescent standard, particularly for substances that excite in the UV range and emit in the visible spectrum.[8][9]
Principle of the Relative Quantum Yield Method
The relative method for determining fluorescence quantum yield is based on the principle that if a standard and an unknown sample have the same absorbance at a given excitation wavelength, they will absorb the same number of photons.[10] By comparing the integrated fluorescence intensities of the two solutions under identical experimental conditions, the quantum yield of the unknown sample (ΦX) can be calculated relative to the known quantum yield of the standard (ΦST).[6][11]
The following equation is used for the calculation:
ΦX = ΦST * (GradX / GradST) * (η2X / η2ST) [11]
Where:
-
ΦX is the quantum yield of the sample.
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the sample and the standard, respectively.
To ensure accuracy, a series of solutions with varying concentrations for both the sample and the standard are prepared, and their absorbance and fluorescence are measured.[1][11] Plotting the integrated fluorescence intensity against absorbance should yield a straight line, the gradient of which is proportional to the quantum yield.[11] This multi-point approach helps to mitigate potential errors arising from inner filter effects and concentration quenching.[1]
Experimental Workflow and Causality
The following diagram illustrates the logical flow of the experimental procedure, emphasizing the key steps and their interdependencies.
Caption: Workflow for relative quantum yield determination.
Materials and Methods
Reagents and Materials
-
2-(4-Methoxyphenyl)benzothiazole: (Purity ≥ 98%)[2]
-
Quinine Sulfate Dihydrate: (Fluorescence standard)[9]
-
Sulfuric Acid (H2SO4): (0.1 M solution)
-
Ethanol: (Spectroscopic grade)
-
Volumetric flasks: (Class A, various sizes)
-
Pipettes: (Calibrated, various sizes)
-
Quartz cuvettes: (1 cm path length)
Instrumentation
-
UV-Vis Spectrophotometer: Capable of measuring absorbance with a precision of ±0.001 AU.
-
Spectrofluorometer: Equipped with a xenon lamp source and a corrected emission channel. The instrument must be capable of providing corrected emission spectra to account for wavelength-dependent variations in detector sensitivity.[12]
Protocol for Sample and Standard Preparation
Rationale: To minimize inner filter effects and ensure a linear relationship between absorbance and fluorescence, it is crucial to work with dilute solutions, typically with an absorbance of less than 0.1 at the excitation wavelength.[13] Preparing a series of dilutions allows for the construction of a calibration curve, which provides a more robust determination of the quantum yield compared to a single-point measurement.[1]
-
Standard Stock Solution (Quinine Sulfate): Accurately weigh a precise amount of quinine sulfate dihydrate and dissolve it in 0.1 M H2SO4 to prepare a stock solution of a known concentration (e.g., 1 x 10-5 M).
-
Standard Working Solutions: Prepare a series of at least five dilutions of the quinine sulfate stock solution in 0.1 M H2SO4. The concentrations should be chosen to yield absorbances in the range of 0.02 to 0.1 at the selected excitation wavelength.
-
Sample Stock Solution (2-(4-Methoxyphenyl)benzothiazole): Prepare a stock solution of 2-(4-Methoxyphenyl)benzothiazole in spectroscopic grade ethanol at a known concentration (e.g., 1 x 10-5 M).
-
Sample Working Solutions: Prepare a series of at least five dilutions of the 2-(4-Methoxyphenyl)benzothiazole stock solution in ethanol, with absorbances ranging from 0.02 to 0.1 at the same excitation wavelength used for the standard.
-
Blank Solutions: Prepare blank solutions of 0.1 M H2SO4 and ethanol for background correction.
Protocol for Spectroscopic Measurements
Rationale: It is imperative that all measurements for both the sample and the standard are performed under identical instrumental conditions (e.g., excitation wavelength, slit widths) to ensure the validity of the comparison.[1] The choice of excitation wavelength should be a wavelength at which both the sample and the standard exhibit significant absorption.
-
Absorbance Measurements:
-
Record the UV-Vis absorption spectra of all working solutions (sample and standard) and the blank solutions from 250 nm to 450 nm.
-
Determine the absorbance of each solution at the chosen excitation wavelength (e.g., 347.5 nm, a common excitation wavelength for quinine sulfate).[14]
-
Ensure that the absorbance values are within the linear range of the spectrophotometer and below 0.1.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.
-
Record the corrected fluorescence emission spectra of all working solutions and the blank solutions. The emission range should encompass the entire fluorescence band of both the sample and the standard.
-
It is crucial to subtract the blank spectrum from each sample and standard spectrum to correct for Raman scattering and any intrinsic fluorescence of the solvent.[1]
-
Data Analysis and Quantum Yield Calculation
-
Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.
-
Plot Calibration Curves: For both the sample and the standard, plot the integrated fluorescence intensity as a function of absorbance at the excitation wavelength.
-
Determine Gradients: Perform a linear regression analysis for each plot to determine the slope (gradient). The plot should be linear with an intercept close to zero.[11]
-
Calculate Quantum Yield: Use the equation provided in Section 2 to calculate the quantum yield of 2-(4-Methoxyphenyl)benzothiazole. The known quantum yield of quinine sulfate in 0.1 M H2SO4 is 0.546.[8] The refractive indices for 0.1 M H2SO4 and ethanol are approximately 1.33 and 1.36, respectively.[13]
Expected Data and Interpretation
The following table provides a template for organizing the collected and calculated data.
| Solution | Concentration (M) | Absorbance at λex | Integrated Fluorescence Intensity (a.u.) |
| Quinine Sulfate | |||
| Dilution 1 | |||
| Dilution 2 | |||
| Dilution 3 | |||
| Dilution 4 | |||
| Dilution 5 | |||
| 2-(4-Methoxyphenyl)benzothiazole | |||
| Dilution 1 | |||
| Dilution 2 | |||
| Dilution 3 | |||
| Dilution 4 | |||
| Dilution 5 |
Calculated Parameters
| Parameter | Value |
| Gradient (GradST) | |
| Gradient (GradX) | |
| Quantum Yield (ΦST) | 0.546 |
| Refractive Index (ηST) | 1.33 |
| Refractive Index (ηX) | 1.36 |
| Calculated Quantum Yield (ΦX) |
Troubleshooting and Best Practices
-
Non-linear Plots: A non-linear relationship between absorbance and fluorescence intensity may indicate inner filter effects or aggregation at higher concentrations. Ensure that absorbance values are kept below 0.1.[13]
-
Solvent Purity: Use only spectroscopic grade solvents to avoid interference from fluorescent impurities.[7]
-
Cuvette Cleanliness: Thoroughly clean cuvettes between measurements to prevent cross-contamination.
-
Instrumental Corrections: Always use corrected emission spectra to account for the wavelength-dependent response of the detection system.
-
Standard Stability: Quinine sulfate solutions are generally stable, but it is good practice to prepare fresh solutions for each set of experiments.[7]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the accurate determination of the fluorescence quantum yield of 2-(4-Methoxyphenyl)benzothiazole. By adhering to the detailed steps and understanding the rationale behind each experimental choice, researchers can obtain reliable and reproducible data, which is crucial for advancing the development of this and other fluorescent compounds for a wide range of applications in the life sciences and material sciences.
References
-
Eaton, D. F. (1988). Reference materials for fluorescence measurement. Pure and Applied Chemistry, 60(7), 1107-1114. [Link]
-
Turan, N., et al. (2013). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. Molecules, 18(5), 5581-5599. [Link]
-
Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 15(9), 2956-2984. [Link]
-
Edinburgh Instruments. Relative Quantum Yield. [Link]
-
Shimadzu. (2018). Relative Quantum Yield Measurement of a Sample in Solution. Application News No. A504. [Link]
-
HORIBA Scientific. A Guide to Recording Fluorescence Quantum Yields. [Link]
-
Williams, A. T. R., et al. (1983). The determination of the fluorescence quantum yield of quinine sulphate. Analyst, 108(1290), 1067-1071. [Link]
-
de Marcillac, W. D., et al. (2011). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. Materials, 4(6), 1183-1196. [Link]
-
National Institute of Standards and Technology. (1994). Standard Reference Material 936a: Quinine Sulfate Dihydrate. [Link]
-
ResearchGate. (2015). What is the linear range of Quinine Sulphate Quantum Yield? [Link]
-
Al-Ostoot, F. H., et al. (2021). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. BMC Chemistry, 15(1), 3. [Link]
-
Karpiuk, J., et al. (2021). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Communications Chemistry, 4(1), 1-10. [Link]
-
Hasan Abu Jarra, et al. (2016). Photophysical Properties of Some Benzoxazole and Benzothiazole Derivatives. Analele Stiintifice ale Universitatii "Al. I. Cuza" din Iasi, Tomul XXIV, Chimie, 62(1), 63-70. [Link]
-
Chen, Y., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances, 12(23), 14631-14639. [Link]
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- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. chem.uaic.ro [chem.uaic.ro]
- 5. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. jasco-global.com [jasco-global.com]
- 7. Making sure you're not a bot! [opus4.kobv.de]
- 8. Quinine sulfate [omlc.org]
- 9. Quinine Sulfate Fluorescent Reference Standard [sigmaaldrich.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. static.horiba.com [static.horiba.com]
- 12. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tsapps.nist.gov [tsapps.nist.gov]
2-(4-Methoxyphenyl)benzothiazole in the development of organic light-emitting diodes (OLEDs)
Executive Summary & Strategic Utility
2-(4-Methoxyphenyl)benzothiazole (MPBT) represents a critical class of C^N cyclometalating ligands used in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs).[1] Unlike simple fluorescent dyes, MPBT serves as a versatile scaffold that, when complexed with transition metals (Ir, Zn, Pt), unlocks phosphorescent emission pathways essential for breaking the 25% internal quantum efficiency (IQE) limit of traditional fluorescent devices.
Key Application Areas:
-
Phosphorescent Emitters (PhOLEDs): Primary ligand for Iridium(III) complexes, tuning emission toward yellow/orange due to the electron-donating methoxy group.[1]
-
Electron Transport Materials (ETMs): Zinc(II) complexes of MPBT exhibit high electron mobility and thermal stability (
C).[1] -
Solid-State Lighting: High photoluminescence quantum yield (PLQY) in solid films due to restricted intramolecular rotation.[1]
Chemical Identity & Mechanism of Action
The methoxy substituent at the para-position of the phenyl ring creates a "Push-Pull" electronic system when coupled with the electron-deficient benzothiazole moiety.[1]
-
CAS No: 3411-95-8[1]
-
Molecular Formula:
[1] -
Electronic Impact: The methoxy group (-OMe) acts as a strong
-donor, destabilizing the Highest Occupied Molecular Orbital (HOMO).[1] This narrows the bandgap compared to the unsubstituted 2-phenylbenzothiazole, typically resulting in a bathochromic (red) shift in emission.
Mechanistic Pathway Diagram
The following diagram illustrates the synthesis and functional integration of MPBT into an OLED stack.
Figure 1: Workflow from raw material synthesis to device integration.[1] Note the bifurcation for Zinc (fluorescent) vs. Iridium (phosphorescent) routes.[1]
Protocol Module A: Ligand Synthesis (MPBT)
Objective: Synthesize high-purity MPBT ligand free of transition metal contaminants.
Reagents
-
2-Aminothiophenol (99%)[1]
-
4-Methoxybenzaldehyde (99%)[1]
-
Ethanol (Absolute) or Glycerol (for microwave method)[1]
-
Sodium Metabisulfite (
) - Oxidative cyclization agent[1]
Step-by-Step Methodology
-
Condensation: Dissolve 2-aminothiophenol (10 mmol) and 4-methoxybenzaldehyde (10 mmol) in ethanol (30 mL).
-
Oxidative Cyclization: Add
(10 mmol) to facilitate the closure of the thiazole ring.[1]-
Expert Insight: While simple condensation yields the Schiff base, the oxidative step is crucial to form the benzothiazole ring fully.
-
-
Reflux: Heat the mixture to reflux (
C) for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).[1] -
Precipitation: Pour the reaction mixture into ice-cold water (100 mL). A pale yellow precipitate will form.[1]
-
Purification (Critical):
Protocol Module B: Metal Complexation (Active OLED Material)
The ligand itself is rarely the final emitter.[1] It must be complexed.
Option 1: Zinc Complex [Zn(mpbt)₂] (Blue-Green Fluorescent/ETL)
Best for: Electron Transport Layers or low-cost fluorescent devices.[1]
-
Reaction: Dissolve MPBT (2.2 eq) in methanol. Add Zinc Acetate Dihydrate (1.0 eq) dissolved in methanol dropwise.
-
Conditions: Reflux for 4 hours. The product precipitates as a fluorescent solid.[1]
-
Isolation: Filter and wash with methanol to remove unreacted ligand.[1]
-
Sublimation: Purify via thermal gradient sublimation at
C ( Torr) before device use.
Option 2: Iridium Complex [Ir(mpbt)₂(acac)] (Orange Phosphorescent)
Best for: High-efficiency PhOLEDs.[1]
-
Bridge Formation: React MPBT (2.2 eq) with
in 2-ethoxyethanol/water (3:1) at C for 24 hours.[1]-
Result: Chloride-bridged dimer
.[1]
-
-
Ligand Exchange: Suspend the dimer in 2-ethoxyethanol. Add Acetylacetone (acac) (2.5 eq) and Sodium Carbonate (
). Heat to C for 12 hours.[1] -
Purification: Column chromatography (Silica, DCM/Hexane) followed by sublimation.[1]
Device Fabrication & Architecture
Standard Operating Procedure (SOP) for Vacuum Deposition.
Environment: Class 1000 Cleanroom.
Base Pressure:
Device Stack Configuration
The following table details the optimized stack for an MPBT-based device.
| Layer Function | Material | Thickness (nm) | Purpose |
| Anode | ITO (Indium Tin Oxide) | 120 | Transparent hole injection.[1] |
| HIL | PEDOT:PSS or HAT-CN | 10–40 | Smooths ITO surface; lowers hole injection barrier.[1] |
| HTL | TAPC or NPB | 40 | Transports holes; blocks electrons.[1] |
| EML (Host) | CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl) | 30 | High triplet energy host to prevent quenching.[1] |
| EML (Dopant) | Zn(mpbt)₂ or Ir(mpbt)₂(acac) | Doped at 5–8% | Active emission center. |
| ETL/HBL | TPBi | 40 | Transports electrons; blocks holes (critical for MPBT).[1] |
| EIL | LiF | 1 | Enhances electron injection.[1] |
| Cathode | Aluminum | 100 | Reflective contact.[1] |
Energy Level Diagram (DOT)
Understanding the HOMO/LUMO alignment is vital for charge balance.[1]
Figure 2: Energy level alignment.[1] Note the deep HOMO of Zn(mpbt)₂ (-5.8 eV), requiring a deep-HOMO host like CBP or TPBi to ensure efficient hole trapping on the emitter.[1]
Characterization & Validation
To validate the quality of the synthesized material and device, the following metrics must be met.
Photophysical Validation (Solution Phase)
-
Solvent: Dichloromethane (
M).[1] -
Absorption: Look for
transitions around 340 nm.[1] -
Emission (PL):
-
Quantum Yield: Measure using an integrating sphere.[1] Target PLQY > 40% (solution) or > 70% (film).
Electroluminescence (Device Phase)
-
Turn-on Voltage (
): Should be < 4.0 V for practical applications. -
CIE Coordinates:
-
Efficiency Roll-off: Measure EQE at 1,000 cd/m². Significant drop indicates triplet-triplet annihilation (TTA), suggesting the doping concentration (5-8%) should be lowered.[1]
Troubleshooting & Optimization (Expertise)
Issue: Low Efficiency (EQE < 1%)
-
Cause: Impure ligand acting as a charge trap.[1]
-
Solution: Recrystallize the ligand twice before complexation.[1] Metal impurities (Fe, Cu) from reagents quench phosphorescence immediately.[1]
Issue: Color Shift (Red-shifting over time)
-
Cause: Aggregation of the dopant in the host matrix (excimer formation).
-
Solution: Reduce doping concentration from 8% to 3%.[1] Use a bulky host like mCP to spatially separate emitter molecules.[1]
Issue: Short Device Lifetime
-
Cause: Chemical instability of the methoxy group under high current density (oxidation).[1]
-
Solution: Ensure strict encapsulation (glass/epoxy) in a glovebox (
ppm ).[1] The methoxy group is susceptible to oxidative cleavage if moisture is present.[1]
References
-
Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. PMC - NIH. [Link][1]
-
Molecular structure and luminescent property of bis(2-(4-methyl-2-hydroxyphenyl)benzothiazolate) zinc. Guang Pu Xue Yu Guang Pu Fen Xi. [Link]
-
Highly Efficient Phosphorescent Blue-Emitting [3+2+1] Coordinated Iridium (III) Complex for OLED Application. Frontiers in Chemistry. [Link]
-
Synthesis and Photophysical Properties of Multi‐Functional Bisimidazolyl Phenol Zinc (II) Complex. ChemistrySelect. [Link][1]
-
Homoleptic tris-cyclometalated iridium complexes with 2-phenylbenzothiazole ligands for highly efficient orange OLEDs. Journal of Materials Chemistry C. [Link]
Sources
Synthesis of 2-(4-Methoxyphenyl)benzothiazole derivatives with enhanced antitumor activity
Introduction & Clinical Significance
The benzothiazole pharmacophore, specifically the 2-aryl-substituted class, represents a privileged structure in oncology drug discovery. Among these, 2-(4-methoxyphenyl)benzothiazole (2-4-MPB) and its derivatives have garnered significant attention due to their potent antiproliferative activity against breast (MCF-7, MDA-MB-231) and liver (HepG2) carcinoma cell lines.
Unlike non-selective cytotoxic agents, 2-arylbenzothiazoles often exhibit a unique mechanism of action involving CYP1A1-mediated bioactivation . The molecule acts as a prodrug; it binds to the Aryl Hydrocarbon Receptor (AhR), induces CYP1A1 expression, and is subsequently metabolized into reactive electrophilic species (e.g., hydroxylamines) that form DNA adducts, triggering apoptosis exclusively in sensitive tumor cells.
This guide details the synthesis, optimization, and biological validation of 2-4-MPB derivatives, focusing on "Green Chemistry" protocols that maximize yield while minimizing hazardous waste.
Mechanism of Action (MOA)
The antitumor efficacy of 2-4-MPB derivatives relies on a specific signaling cascade. The following diagram illustrates the critical pathway from cellular entry to apoptosis.
Figure 1: The CYP1A1-mediated bioactivation pathway of 2-arylbenzothiazoles leading to selective tumor cell death.[1]
Chemical Synthesis Strategy
The synthesis of the 2-arylbenzothiazole core is traditionally achieved via the condensation of 2-aminothiophenol with aromatic aldehydes. While oxidative cyclization using DMSO or Iodine is common, these methods often suffer from long reaction times or tedious workups.
We recommend Protocol A (Green Synthesis) using Sodium Metabisulfite (
Synthetic Workflow Visualization
Figure 2: Step-by-step synthetic workflow for the oxidative condensation protocol.
Detailed Experimental Protocols
Protocol A: Green Oxidative Condensation (Recommended)
Rationale: Sodium metabisulfite serves as a mild oxidant, promoting the closure of the thiazole ring without generating toxic byproducts typical of heavy metal oxidants.
Reagents:
-
2-Aminothiophenol (substituted or unsubstituted): 10 mmol
-
4-Methoxybenzaldehyde: 10 mmol
-
Sodium Metabisulfite (
): 10 mmol -
Ethanol (95%) or Glycerol: 20 mL
Procedure:
-
Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of 4-methoxybenzaldehyde in 20 mL of ethanol.
-
Addition: Slowly add 10 mmol of 2-aminothiophenol. The solution may turn slightly yellow (Schiff base formation).
-
Catalyst: Add 10 mmol of Sodium Metabisulfite.
-
Reaction: Reflux the mixture at 80°C (ethanol) or 100°C (glycerol) for 2–4 hours.
-
Monitoring (Self-Validating Step): Check progress via TLC (Mobile phase: Hexane:Ethyl Acetate 8:2).
-
Target: Disappearance of the aldehyde spot (
) and appearance of a fluorescent blue/green spot under UV 254nm ( ).
-
-
Workup: Allow the mixture to cool to room temperature. Pour the reaction mass into 100 mL of crushed ice-water with vigorous stirring.
-
Isolation: Filter the resulting precipitate under vacuum. Wash with cold water (3 x 20 mL) to remove unreacted sulfite.
-
Purification: Recrystallize from hot ethanol to yield needle-like crystals.
Yield Expectation: 85–92%. Characterization:
-
Melting Point: 120–122°C.
-
1H NMR (DMSO-d6):
3.85 (s, 3H, ), 7.10 (d, 2H, Ar-H), 8.10 (d, 2H, Ar-H), 7.40-8.05 (m, 4H, Benzothiazole-H).
Structure-Activity Relationship (SAR) & Optimization
To enhance antitumor activity, modifications are made primarily at the 6-position of the benzothiazole ring. Electron-withdrawing groups (EWGs) at this position often increase metabolic stability and potency against specific kinase targets.
Table 1: Comparative Antitumor Activity (IC50 in
| Compound Code | R1 (6-Position) | R2 (Phenyl-4') | MCF-7 (Breast) | HepG2 (Liver) | Notes on Activity |
| BTZ-01 (Parent) | H | 12.5 | 15.2 | Moderate activity; baseline. | |
| BTZ-02 | F | 0.85 | 1.2 | High Potency. F increases lipophilicity and metabolic stability. | |
| BTZ-03 | 4.2 | 6.8 | Good activity; potential for bioreduction. | ||
| BTZ-04 | 18.4 | 22.1 | Decreased activity; steric bulk may hinder binding. | ||
| BTZ-05 | Cl | 2.1 | 3.5 | Demethylated variant; enhanced H-bonding capacity. |
Data Interpretation: The introduction of a Fluorine atom at the 6-position (BTZ-02) results in a >10-fold increase in potency. This is attributed to the "Fluorine Effect," which enhances membrane permeability and blocks metabolic deactivation at that site.
Troubleshooting & Quality Control
A self-validating system requires strict checkpoints. Use the following guide to diagnose synthetic failures:
-
Problem: Low Yield / Oily Product.
-
Cause: Incomplete cyclization or residual solvent (glycerol).
-
Fix: Ensure reflux time is sufficient. If using glycerol, ensure thorough washing with water during workup to remove viscosity. Recrystallize twice if necessary.
-
-
Problem: Multiple Spots on TLC.
-
Cause: Formation of disulfide byproduct (from 2-aminothiophenol oxidation).
-
Fix: Perform the reaction under an inert atmosphere (
) if oxidation is uncontrolled. Use fresh Sodium Metabisulfite.
-
-
Problem: Melting Point Depression (>5°C deviation).
-
Cause: Trapped aldehyde reactant.
-
Fix: Wash the crude solid with a dilute sodium bisulfite solution (10%) to form a water-soluble adduct with unreacted aldehyde, then filter.
-
References
-
BenchChem. (2025).[2] In Vivo Antitumor Efficacy of 2-Phenylbenzothiazole Compounds: A Comparative Guide. Retrieved from
-
National Institutes of Health (NIH). (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. PubMed Central. Retrieved from
-
Royal Society of Chemistry (RSC). (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations. RSC Advances. Retrieved from
-
MDPI. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Pharmaceuticals.[2][3][4][5][6][7][8] Retrieved from
-
ResearchGate. (2025). Eco-Friendly Synthesis of 2-Substituted Benzothiazoles Catalyzed by Cetyltrimethyl Ammonium Bromide. Retrieved from
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 5. flore.unifi.it [flore.unifi.it]
- 6. mdpi.com [mdpi.com]
- 7. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances | MDPI [mdpi.com]
- 8. Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating 2-(4-Methoxyphenyl)benzothiazole in Photodynamic Therapy Research
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the utilization of 2-(4-Methoxyphenyl)benzothiazole and its derivatives as potential photosensitizers in the field of Photodynamic Therapy (PDT). We will explore the fundamental principles, mechanism of action, and detailed experimental protocols for in vitro and in vivo evaluation. This guide is designed to equip researchers with the necessary knowledge to design, execute, and interpret experiments, thereby accelerating the investigation of this promising class of compounds.
Introduction: The Therapeutic Potential of Benzothiazoles in PDT
Photodynamic therapy (PDT) is a clinically approved, minimally invasive therapeutic modality that employs three essential components: a photosensitizer (PS), light of a specific wavelength, and molecular oxygen.[1][2] The treatment involves the systemic or topical administration of a PS, which preferentially accumulates in target tissues, such as tumors.[3] Subsequent illumination of the target area with light excites the PS, leading to a cascade of photochemical reactions that generate cytotoxic reactive oxygen species (ROS), ultimately causing localized cell death and tissue destruction.[3]
The benzothiazole heterocyclic nucleus is recognized as a "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent and selective antitumor effects.[4][5] Specifically, 2-substituted benzothiazoles have garnered significant interest.[4] The compound 2-(4-Methoxyphenyl)benzothiazole serves as a foundational structure for a class of photosensitizers whose photophysical properties can be fine-tuned through chemical modification to enhance PDT efficacy.[6] These modifications can improve critical parameters such as singlet oxygen generation, cellular uptake, and targeting ability.[6][7]
Core Mechanism: Light-Activated Cytotoxicity
The efficacy of a PDT agent is fundamentally linked to its ability to generate ROS upon light activation. The process is governed by the photophysical properties of the photosensitizer.
-
Photoexcitation: The PS, in its ground state (S₀), absorbs a photon of a specific wavelength, transitioning to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The molecule then undergoes intersystem crossing to a more stable, long-lived excited triplet state (T₁). This step is crucial for effective PDT agents.
-
Energy Transfer (Type II Reaction): In the triplet state, the PS can transfer its energy directly to molecular oxygen (³O₂), which is naturally in a triplet ground state. This process converts oxygen into the highly reactive and cytotoxic singlet oxygen (¹O₂).[3][7] Singlet oxygen is the primary mediator of cell death in most PDT applications.
-
Electron Transfer (Type I Reaction): Alternatively, the triplet-state PS can react with surrounding biomolecules through electron transfer, producing superoxide anions (O₂•−), hydroxyl radicals (•OH), and other ROS.[3]
These ROS indiscriminately damage essential cellular components, including lipids, proteins, and nucleic acids, triggering cell death pathways such as apoptosis and necrosis.
Synthesis and Characterization
The parent compound, 2-(4-methoxyphenyl)benzothiazole, can be synthesized efficiently, for example, through the microwave-assisted cyclization of 4-methoxybenzaldehyde and o-aminothiophenol.[4][8] This method is noted for its high yields and shorter reaction times.[4]
Rationale for Derivatives: While the core structure is active, medicinal chemists often synthesize derivatives to optimize properties for PDT. Key modifications may include:
-
Adding charged or polar groups: To improve water solubility and bioavailability.
-
Incorporating heavy atoms (e.g., I, Br): To enhance intersystem crossing and increase singlet oxygen quantum yield.
-
Attaching targeting moieties (e.g., folic acid, peptides): To improve selective accumulation in cancer cells.[6]
Essential Characterization:
-
Structural Verification: NMR (¹H, ¹³C) and Mass Spectrometry (MS) to confirm the chemical structure.
-
Photophysical Properties: UV-Vis spectrophotometry to determine the maximum absorption wavelength (λmax), which dictates the required light source for activation. Fluorimetry to measure fluorescence emission and quantum yield.[9]
In Vitro Evaluation: A Step-by-Step Guide
The in vitro assessment is a critical phase to determine the photosensitizer's biological activity, mechanism of cell death, and optimal treatment parameters.
Protocol 4.1: Phototoxicity Assessment (MTT Assay)
This protocol determines the light-dependent cytotoxicity of the photosensitizer.
-
Causality: The MTT assay measures mitochondrial reductase activity, which is proportional to the number of viable cells. A decrease in signal indicates cell death. This allows for the calculation of the IC₅₀ (half-maximal inhibitory concentration), a key metric of potency.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.[10]
-
Compound Treatment: Prepare serial dilutions of the 2-(4-Methoxyphenyl)benzothiazole derivative in complete culture medium. Replace the old medium with the compound-containing medium. Include "dark" controls (compound, no light) and "light" controls (no compound, light exposure).
-
Incubation: Incubate the cells for a predetermined time (e.g., 4-24 hours) to allow for compound uptake. Protect the plate from light.
-
Wash and Irradiate: Gently wash the cells twice with phosphate-buffered saline (PBS) to remove extracellular compound. Add fresh, phenol red-free medium. Irradiate the plate with a light source (e.g., LED array) at the compound's λmax with a specific light dose (J/cm²). Keep the "dark" control plate covered.
-
Post-Irradiation Incubation: Return the plates to the incubator for 24-48 hours.
-
MTT Assay: Add MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours. The viable cells will form formazan crystals.
-
Solubilization: Discard the medium and add DMSO to dissolve the formazan crystals.
-
Readout: Measure the absorbance at ~570 nm using a plate reader. Calculate cell viability relative to untreated controls and plot dose-response curves to determine the IC₅₀.
Protocol 4.2: Intracellular ROS Detection
This protocol directly measures the generation of ROS, the primary cytotoxic agent in PDT.
-
Causality: 2',7'-Dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[11] The fluorescence intensity is directly proportional to the amount of ROS generated.
Methodology:
-
Cell Seeding & Treatment: Seed cells in a 96-well black, clear-bottom plate. Treat with the photosensitizer as described in Protocol 4.1 (steps 2-3).
-
Probe Loading: After incubation with the photosensitizer, wash the cells and incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes in the dark.
-
Irradiation: Wash the cells with PBS to remove excess probe. Add fresh PBS or phenol red-free medium. Immediately irradiate one set of wells while measuring fluorescence in real-time with a plate reader equipped with appropriate filters (excitation ~485 nm, emission ~530 nm). Alternatively, irradiate and then measure the endpoint fluorescence.
-
Analysis: Compare the fluorescence intensity of the PDT-treated group to the dark control and light-only control groups.
| Parameter | Example Condition 1 | Example Condition 2 | Example Condition 3 |
| Compound Conc. | 1 µM | 5 µM | 10 µM |
| Light Dose (J/cm²) | 10 | 10 | 10 |
| Phototoxicity (IC₅₀) | > 10 µM | 4.5 µM | 1.2 µM |
| Relative ROS Level | 150% | 450% | 900% |
Protocol 4.3: Cellular Uptake and Subcellular Localization
This protocol visualizes where the compound accumulates within the cell, which can predict the primary sites of photodamage.
-
Causality: Since many benzothiazole derivatives are inherently fluorescent, their location can be directly visualized using fluorescence microscopy.[12] Co-staining with organelle-specific fluorescent probes (e.g., MitoTracker Red, LysoTracker Green) reveals if the compound localizes to specific compartments like mitochondria or lysosomes. Localization in mitochondria, for example, often leads to a potent apoptotic response upon irradiation.
Methodology:
-
Cell Culture: Grow cells on glass-bottom dishes or coverslips.
-
Compound Incubation: Treat cells with the fluorescent benzothiazole derivative at a concentration below its dark IC₅₀ for a desired time.
-
(Optional) Co-staining: During the last 30 minutes of incubation, add an organelle-specific probe according to the manufacturer's protocol.
-
Imaging: Wash the cells with PBS and add fresh medium. Image the live cells using a confocal fluorescence microscope with appropriate laser lines and emission filters for the benzothiazole and the co-stain.
-
Analysis: Overlay the images from the different channels to determine the degree of co-localization.
In Vivo Experimental Design
Preclinical in vivo studies are essential to evaluate the therapeutic efficacy and safety of the photosensitizer in a complex biological system.
Protocol 5.1: Tumor Xenograft Model and Efficacy Study
-
Causality: This model assesses if the photosensitizer can inhibit tumor growth in a living organism after systemic administration and localized light delivery, providing a more clinically relevant measure of potential therapeutic success.[13]
Methodology:
-
Tumor Inoculation: Subcutaneously inject cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice. Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Saline + Light; Compound alone; Compound + Light).
-
Compound Administration: Formulate the benzothiazole derivative in a biocompatible vehicle (e.g., saline with Cremophor/DMSO). Administer the compound, typically via intravenous (IV) or intraperitoneal (IP) injection.
-
Drug-Light Interval (DLI): Wait for a specific period (e.g., 6-24 hours) to allow for optimal accumulation of the compound in the tumor relative to surrounding healthy tissue. This interval must be optimized for each new compound.
-
Irradiation: Anesthetize the mice and irradiate the tumor area with a laser or LED source at the appropriate wavelength and light dose.[14]
-
Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight and general health as indicators of systemic toxicity.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study. Tumors can be excised for histological analysis (e.g., H&E staining) to assess the extent of necrosis.
Concluding Remarks and Future Directions
The 2-(4-Methoxyphenyl)benzothiazole scaffold represents a versatile platform for developing novel photosensitizers for PDT. The protocols outlined in this guide provide a robust framework for the systematic evaluation of these compounds, from initial phototoxicity screening to preclinical efficacy studies. Future research should focus on creating derivatives with absorption in the near-infrared (NIR) region for deeper tissue penetration, as well as developing targeted delivery systems to maximize therapeutic efficacy while minimizing off-target effects.[15][16]
References
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S. M. Sondhi, R. S. Chauhan, M. Kumar, A. Kumar, and S. K. Singh, "Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole," MDPI, [Online]. Available: [Link]
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S. K. Pathak, S. K. Singh, A. K. Singh, and R. M. Singh, "Synthesis, photo-physical and DFT studies of ESIPT inspired novel 2-(2',4'-dihydroxyphenyl) benzimidazole, benzoxazole and benzothiazole," PubMed, [Online]. Available: [Link]
-
Y.-L. Lin, Y.-C. Chen, H.-C. Kuo, C.-H. Chen, and Y.-J. Chen, "2-(4-Hydroxy-3-methoxyphenyl)-benzothiazole suppresses tumor progression and metastatic potential of breast cancer cells by inducing ubiquitin ligase CHIP," Nature, [Online]. Available: [Link]
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M. Mayorga-Molina, M. D. C. Pérez-López, I. M. D. C. Molina-Guarneros, and M. D. C. Sánchez-Cárdenas, "Combination of Photodynamic Therapy and Oral Antifungals for the Treatment of Onychomycosis," PubMed, [Online]. Available: [Link]
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E. Austin and J. Jagdeo, "An In Vitro Approach to Photodynamic Therapy," Journal of Visualized Experiments, no. 138, p. e58190, 2018. [Online]. Available: [Link]
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A. A. Al-Hussain, S. A. Al-Ghamdi, and S. A. Al-Qahtani, "Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances," MDPI, [Online]. Available: [Link]
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Y. Li, Y. Liu, J. Wang, X. Zhang, and X. Li, "Benzothiazole-decorated iridium-based nanophotosensitizers for photodynamic therapy of cancer cells," Dalton Transactions, vol. 49, no. 38, pp. 13327–13334, 2020. [Online]. Available: [Link]
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S. M. Sondhi, R. S. Chauhan, M. Kumar, A. Kumar, and S. K. Singh, "Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole," National Center for Biotechnology Information, [Online]. Available: [Link]
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A. M. Ali, M. A. El-Sayed, and A. A. El-Gamal, "In vitro assessment of benzothiadiazole-based photoactive polymers against ovarian, prostate and bladder cancer cell lines for photodynamic therapy," Scientific Reports, vol. 14, no. 1, p. 1198, 2024. [Online]. Available: [Link]
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H. Zhao et al., "Derivatized Benzothiazoles as Two-Photon-Absorbing Organic Photosensitizers Active under Near Infrared Light Irradiation," Journal of the American Chemical Society, vol. 145, no. 6, pp. 3369–3377, 2023. [Online]. Available: [Link]
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S. K. Pathak, S. K. Singh, A. K. Singh, and R. M. Singh, "Synthesis, Photo-physical and DFT Studies of ESIPT Inspired Novel 2-(2′,4′-Dihydroxyphenyl) Benzimidazole, Benzoxazole and Benzothiazole," ResearchGate, [Online]. Available: [Link]
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Y. Dong, X. Tang, L. Zhu, Y. Yao, J. Han, Y. He, and G. Ding, "Benzothiazole Treatment Regulates the Reactive Oxygen Species Metabolism and Phenylpropanoid Pathway of Rosa roxburghii Fruit to Delay Senescence During Low Temperature Storage," PubMed, [Online]. Available: [Link]
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Y. Wang et al., "Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease," National Center for Biotechnology Information, [Online]. Available: [Link]
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S. O. Lim, S. H. Kim, and Y. K. Kim, "Clinical development of photodynamic agents and therapeutic applications," PubMed, [Online]. Available: [Link]
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M. Heger, "Photodynamic Therapy - Methods and Protocols," ResearchGate, [Online]. Available: [Link]
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H. A. Jarra, A. A. Al-Kahtani, and A. A. Al-Hazmi, "PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES," Chemistry & Chemical Technology, [Online]. Available: [Link]
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P. Agostinis et al., "Photodynamic Therapy: Past, Current, and Future," MDPI, [Online]. Available: [Link]
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Y. Dong, X. Tang, L. Zhu, Y. Yao, J. Han, Y. He, and G. Ding, "Benzothiazole Treatment Regulates the Reactive Oxygen Species Metabolism and Phenylpropanoid Pathway of Rosa roxburghii Fruit to Delay Senescence During Low Temperature Storage," National Center for Biotechnology Information, [Online]. Available: [Link]
-
H. A. Jarra, A. A. Al-Kahtani, and A. A. Al-Hazmi, "PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES," ResearchGate, [Online]. Available: [Link]
-
G. W. Shi, "Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648)(1)," ResearchGate, [Online]. Available: [Link]
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T. C. Patal, A. A. Al-Hussain, and S. A. Al-Ghamdi, "A Study on the Structure, Optical Properties and Cellular Localization of Novel 1,3-Benzothiazole-Substituted BODIPYs," MDPI, [Online]. Available: [Link]
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Y. Wang, "Divalent 2-(4-Hydroxyphenyl)benzothiazole Bifunctional Chelators for 64Cu PET Imaging in Alzheimer's Disease," ChemRxiv, [Online]. Available: [Link]
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M. C. Gomes, A. C. S. Neves, and M. G. P. M. S. Neves, "Photodynamic Therapy Review: Principles, Photosensitizers, Applications, and Future Directions," Pharmaceuticals, vol. 15, no. 12, p. 1528, 2022. [Online]. Available: [Link]
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M. M. M. Raposo, A. M. M. Santos, and A. M. M. Sousa, "Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles," RSC Publishing, [Online]. Available: [Link]
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A. A. Al-Hussain, S. A. Al-Ghamdi, and S. A. Al-Qahtani, "Photodynamic Therapy in the Treatment of Cancer—The Selection of Synthetic Photosensitizers," National Center for Biotechnology Information, [Online]. Available: [Link]
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M. Heger, "An Analysis of the Effects of In Vitro Photodynamic Therapy on Prostate Cancer Tissue by Histopathological Examination and Magnetic Resonance Imaging," MDPI, [Online]. Available: [Link]
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M. M. M. Raposo, A. M. M. Santos, and A. M. M. Sousa, "BF2-Functionalized Benzothiazole Amyloid Markers: Effect of Donor Substituents on One- and Two-Photon Properties," National Center for Biotechnology Information, [Online]. Available: [Link]
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J. P. C. Tomé, "Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species," MDPI, [Online]. Available: [Link]
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H. H. C. Chen, "Reactive Oxygen Species in the Adverse Outcome Pathway Framework: Toward Creation of Harmonized Consensus Key Events," Frontiers, [Online]. Available: [Link]
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A. A. Al-Hussain, S. A. Al-Ghamdi, and S. A. Al-Qahtani, "Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications," MDPI, [Online]. Available: [Link]
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C. T. Supuran, "Benzothiazole derivatives in the design of antitumor agents," PubMed, [Online]. Available: [Link]
-
N. K. futuristic, "Photosensitizer-thioglycosides enhance photodynamic therapy by augmenting cellular uptake," PubMed, [Online]. Available: [Link]
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A. G. Griesbeck, "Indirect and direct detection of the 4-(benzothiazol-2-yl)phenylnitrenium ion from a putative metabolite of a model anti-tumor drug," PubMed, [Online]. Available: [Link]
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Q. Zhang, "Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents," Frontiers, [Online]. Available: [Link]
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S. Singh, "REACTIVE OXYGEN SPECIES (ROS) ARE BOON OR BANE," INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, [Online]. Available: [Link]
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Application Note: 2-(4-Methoxyphenyl)benzothiazole in Photovoltaics
High-Performance Defect Passivation for Perovskite Solar Cells
Executive Summary
This technical guide details the application of 2-(4-Methoxyphenyl)benzothiazole (MP-BTZ) as a critical interface modifier and defect passivation agent in Perovskite Solar Cells (PSCs). While benzothiazole derivatives have historical utility in organic light-emitting diodes (OLEDs), their application in photovoltaics has surged due to their Lewis basicity.
MP-BTZ functions primarily by coordinating with undercoordinated Lead (Pb²⁺) defects at perovskite grain boundaries. The benzothiazole moiety acts as an electron-deficient heterocycle, while the methoxy group acts as a weak donor, tuning the molecular dipole to facilitate efficient charge extraction while suppressing non-radiative recombination.
Key Benefits:
-
Defect Passivation: Reduces trap state density (
) by coordinating with Pb²⁺. -
Moisture Stability: The hydrophobic phenyl ring creates a moisture barrier.
-
Band Alignment: Modifies interfacial energy levels to reduce voltage loss (
deficit).
Material Properties & Characterization
Before device integration, the material must meet specific purity and optoelectronic standards.
| Property | Specification | Method/Notes |
| Chemical Formula | C₁₄H₁₁NOS | MW: 241.31 g/mol |
| Appearance | White to Off-White Crystalline Solid | Recrystallized from EtOH/Hexane |
| Purity | >99.5% (HPLC) | Critical for PV performance; impurities act as traps. |
| Solubility | Soluble in Chlorobenzene (CB), Isopropanol (IPA) | >20 mg/mL in CB; >10 mg/mL in IPA. |
| HOMO / LUMO | -5.7 eV / -2.4 eV (Approx.) | Determined via CV (vs. Fc/Fc⁺). |
| Absorption Peak | In dilute DCM solution. |
Mechanistic Action
The efficacy of MP-BTZ relies on the Lewis Acid-Base interaction . The perovskite crystal lattice often terminates with undercoordinated Pb²⁺ ions (Lewis acids) which act as electron traps. MP-BTZ contains nitrogen and sulfur heteroatoms (Lewis bases) that donate lone pair electrons to these defects.
Figure 1: Defect Passivation Mechanism The following diagram illustrates the coordination pathway where MP-BTZ neutralizes surface defects.
Caption: Schematic of the Lewis acid-base interaction between the MP-BTZ ligand and surface lead defects, resulting in trap suppression.
Experimental Protocols
4.1. Synthesis of High-Purity MP-BTZ
Note: Commercial sources are available, but in-house synthesis ensures control over trace metal impurities.
Reagents: 2-Aminothiophenol (1.0 eq), 4-Methoxybenzaldehyde (1.0 eq), Sodium Metabisulfite (Na₂S₂O₅, 1.5 eq), DMSO (Solvent).
-
Reaction: Dissolve 2-aminothiophenol (10 mmol) and 4-methoxybenzaldehyde (10 mmol) in DMSO (20 mL).
-
Cyclization: Add Na₂S₂O₅ (15 mmol) and heat the mixture to 120°C for 4 hours . The oxidative cyclization forms the benzothiazole ring.
-
Quenching: Pour the reaction mixture into ice-cold water (200 mL). A precipitate will form.
-
Purification (Critical): Filter the solid. Recrystallize twice from hot Ethanol.
-
Validation: Verify structure via ¹H-NMR. The methoxy singlet (
ppm) and benzothiazole aromatic protons must be distinct.
4.2. Device Fabrication: Interfacial Engineering
This protocol describes using MP-BTZ as a surface passivation layer on top of a triple-cation perovskite film (CsFAMAPbIBr).
Workflow Diagram:
Caption: Step-by-step fabrication flow highlighting the insertion of the MP-BTZ passivation layer post-perovskite crystallization.
Detailed Procedure:
-
Solution Preparation:
-
Dissolve MP-BTZ in anhydrous Isopropanol (IPA) at a concentration of 2 mg/mL .
-
Why IPA? IPA is orthogonal to the perovskite layer (it does not dissolve the perovskite) but solubilizes the organic ligand well.
-
Sonicate for 15 minutes and filter through a 0.22 µm PTFE filter.
-
-
Perovskite Deposition:
-
Spin-coat the perovskite precursor on the ETL (Electron Transport Layer).
-
Anneal at 100°C for 30–60 minutes to crystallize the black phase. Cool to room temperature.
-
-
Passivation Step (The "MP-BTZ Treatment"):
-
Set spin coater to 4000 rpm .
-
Dynamically dispense 50 µL of the MP-BTZ/IPA solution onto the spinning perovskite film.
-
Spin for 20 seconds.
-
Annealing: Anneal at 100°C for 5 minutes . This promotes the diffusion of MP-BTZ to the grain boundaries and surface coordination.
-
-
Hole Transport Layer (HTL):
-
Deposit Spiro-OMeTAD or PTAA immediately after the passivation layer cools.
-
Troubleshooting & Quality Control (Self-Validating Systems)
To ensure the protocol is working, perform these checks before completing the full device stack.
| Checkpoint | Observation | Diagnosis/Action |
| Contact Angle | Water contact angle increases from ~45° (Control) to >70° (Target). | Success: Indicates hydrophobic phenyl rings are oriented outward. If <50°, increase concentration. |
| PL Quenching | Steady-state Photoluminescence (PL) intensity increases compared to control. | Success: Passivation has reduced non-radiative recombination centers. If PL decreases, the layer is too thick and blocking charge. |
| Solubility | Precipitate visible in IPA solution. | Failure: Sonicate longer or heat gently to 40°C. Do not use if cloudy; aggregates act as scattering centers. |
References
-
Defect Passivation in Perovskites
-
Benzothiazole Synthesis & Properties
-
Benzothiadiazole/Benzothiazole in PV
-
HOMO/LUMO Energy Levels
Sources
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- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to increase the stability of 2-(4-Methoxyphenyl)benzothiazole in solution
Welcome to the technical support center for 2-(4-Methoxyphenyl)benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. My goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.
PART 1: Foundational Stability & Degradation Mechanisms
This section addresses the fundamental chemical properties of 2-(4-Methoxyphenyl)benzothiazole that govern its stability. Understanding these principles is the first step in troubleshooting and prevention.
Q1: What are the primary factors that can cause 2-(4-Methoxyphenyl)benzothiazole to degrade in solution?
A1: The stability of 2-(4-Methoxyphenyl)benzothiazole in solution is primarily influenced by three environmental factors: light, pH, and the presence of oxidizing agents. The benzothiazole core, while aromatic and generally stable, possesses reactive sites susceptible to specific degradation pathways.[1]
-
Photodegradation: The compound contains a conjugated system of aromatic rings that strongly absorbs UV radiation. This absorbed energy can excite the molecule to a higher energy state, making it susceptible to reactions with solvents or dissolved oxygen, leading to the formation of various photoproducts.[2] Studies on similar benzothiazole structures show that irradiation can lead to cleavage and rearrangement of the thiazole ring.[3]
-
Hydrolysis: The thiazole ring in benzothiazole derivatives can be susceptible to hydrolysis, particularly under non-neutral pH conditions. At alkaline pH (e.g., pH > 8), the C2 carbon, where the methoxyphenyl group is attached, becomes more electrophilic and vulnerable to nucleophilic attack by hydroxide ions, which can initiate ring-opening.[4] Conversely, strongly acidic conditions can also promote hydrolysis.
-
Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation. Strong oxidizing agents or reactive oxygen species (ROS), which can be generated by light or the presence of metal ion impurities, can lead to the formation of sulfoxides or other oxidized artifacts.[5][6]
Q2: How does the choice of solvent impact the stability of my compound?
A2: The solvent system is critical and influences stability through several mechanisms:
-
Polarity and Protic Nature: Protic solvents (e.g., methanol, water) can participate directly in degradation pathways like hydrolysis.[4] Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are generally preferred for stock solutions as they are less reactive. However, DMSO can be hygroscopic and may contain trace amounts of water, which can become relevant during long-term storage.
-
Dissolved Gases: Solvents can contain dissolved oxygen, which can participate in oxidative degradation, especially if the solution is exposed to light or heat.[5]
-
Purity: Impurities within the solvent, such as peroxides in aged ethers (like THF or dioxane) or acidic/basic contaminants, can directly catalyze the degradation of the solute. Always use high-purity, HPLC-grade, or anhydrous solvents when possible.
PART 2: Troubleshooting Guide for Common Stability Issues
This section is formatted to help you diagnose and resolve specific problems you may encounter during your work.
Q3: I prepared a solution of 2-(4-Methoxyphenyl)benzothiazole in methanol, and it turned yellow after being on the bench for a day. What is happening?
A3: This is a classic sign of photodegradation.[2] The compound is UV active, and exposure to ambient laboratory light, especially direct sunlight, provides the energy to initiate photochemical reactions. The resulting degradation products are often colored, leading to the yellowing of your initially colorless solution.
Immediate Action:
-
Discard the degraded solution, as its concentration is no longer accurate and it contains unknown impurities.
-
Prepare a fresh solution and immediately wrap the container (e.g., flask, vial) in aluminum foil or use an amber glass vial to protect it from light.
-
For all future work, minimize light exposure at every step.
Q4: My HPLC analysis shows the peak for my compound decreasing over time, with several new, smaller peaks appearing. My solution is protected from light. What else could be the cause?
A4: If you have ruled out photodegradation, the next most likely causes are hydrolysis or oxidation.
-
Check the pH: Are you using an unbuffered aqueous or protic solvent? Trace acidic or basic impurities in your glassware or solvent can shift the pH enough to catalyze slow hydrolysis.[4] Consider measuring the pH of your solution.
-
Evaluate the Solvent: Are you using a solvent prone to peroxide formation (e.g., THF)? If so, test for peroxides. Was the solvent properly degassed? Dissolved oxygen can lead to slow oxidation.[6]
-
Consider Temperature: Are you storing the solution at room temperature? While the compound has good thermal stability, elevated temperatures accelerate all chemical reactions, including degradation.[7] For storage longer than a few hours, refrigeration (2-8 °C) or freezing (-20 °C or -80 °C) is recommended.
Visual Workflow: Troubleshooting Degradation
The following diagram outlines a logical workflow for diagnosing the root cause of instability.
Caption: A troubleshooting workflow for identifying the cause of compound instability.
PART 3: Protocols for Stability Enhancement
Proactive measures are the most effective way to ensure the integrity of your experimental results.
Q5: What is the best practice for preparing and storing a stock solution of 2-(4-Methoxyphenyl)benzothiazole?
A5: Following a robust protocol for solution preparation and storage is crucial.
Protocol 1: Preparation of a Stabilized Stock Solution
-
Vessel Selection: Use a volumetric flask or vial made of amber glass to prevent light exposure. If amberware is unavailable, wrap the clear glass vessel securely in aluminum foil.
-
Solvent Selection: Choose a high-purity, anhydrous, aprotic solvent. DMSO is an excellent first choice for creating a high-concentration stock. Acetonitrile is another good option.
Solvent Polarity (Index) Pros Cons/Considerations DMSO 7.2 High solubilizing power Hygroscopic; can freeze at 18.5 °C DMF 6.4 High solubilizing power Higher boiling point; harder to remove Acetonitrile 5.8 Volatile; good for HPLC Lower solubilizing power than DMSO | Ethanol | 4.3 | Less toxic | Protic; may participate in reactions |
-
Weighing and Dissolution:
-
Accurately weigh the solid compound.
-
Add a portion of the chosen solvent and gently sonicate or vortex in the dark until fully dissolved.
-
Bring the solution to the final volume with the solvent.
-
-
Inert Atmosphere (Optional but Recommended): For maximum stability, particularly for long-term storage, purge the solvent with an inert gas (argon or nitrogen) for 5-10 minutes before use. After preparing the solution, flush the headspace of the vial with the inert gas before sealing. This displaces oxygen and minimizes oxidative degradation.
-
Storage:
-
Short-Term (≤ 1 week): Store at 2-8 °C.
-
Long-Term (> 1 week): Store at -20 °C or -80 °C. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.
-
Ensure all stored solutions are clearly labeled with the compound name, concentration, solvent, and date of preparation.
-
PART 4: Analytical Methods for Stability Assessment
Verifying the stability of your compound under your specific experimental conditions is a cornerstone of trustworthy science.
Q6: How can I design an experiment to test the stability of 2-(4-Methoxyphenyl)benzothiazole in my specific buffer/media?
A6: A forced degradation study is the standard method for this purpose.[8][9] It involves intentionally exposing the compound to harsh conditions to rapidly identify potential degradation pathways and develop a stability-indicating analytical method.
Visual Overview: Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study to assess compound stability.
Protocol 2: A Simple HPLC-UV Method for Stability Assessment
This protocol provides a starting point for developing a stability-indicating method.
-
Objective: To separate the parent compound from its potential degradation products.
-
Instrumentation: A standard HPLC system with a UV/PDA detector.
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 90%) and gradually increase Mobile Phase B over 15-20 minutes. This will elute polar degradation products first, followed by the more non-polar parent compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at the λmax of 2-(4-Methoxyphenyl)benzothiazole (approx. 330-333 nm) and also scan a broader range (e.g., 200-400 nm) with a PDA detector to identify new peaks with different UV spectra.[10]
-
-
Procedure:
-
Prepare a sample of your compound in your experimental buffer at the desired concentration.
-
Inject a sample at Time 0 to get a baseline chromatogram.
-
Expose the solution to the stress condition (e.g., leave on the bench under light, place in a 60 °C water bath).
-
Inject samples at regular intervals (e.g., 1, 4, 8, 24 hours).
-
-
Data Analysis:
-
Quantify Degradation: Calculate the percentage of the parent compound remaining by comparing its peak area at each time point to the peak area at Time 0.
-
Assess Purity: Observe the formation and growth of new peaks. A method is considered "stability-indicating" if all new degradation peaks are well-resolved from the parent peak.
-
Mass Balance: A good stability-indicating method should account for all of the degraded parent compound as impurity peaks. The sum of the parent peak area (%) and all degradation peak areas (%) should be close to 100%.[11]
-
By implementing these troubleshooting strategies and proactive protocols, you can significantly increase the stability of 2-(4-Methoxyphenyl)benzothiazole in your experiments, leading to more reliable and reproducible scientific outcomes.
References
-
Gürbüz, D., et al. (2012). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
Wang, J., et al. (2021). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. Environmental Science: Water Research & Technology. Available at: [Link]
-
Gáplovský, A., et al. (1987). Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemical Papers. Available at: [Link]
-
Di Mauro, G., et al. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. Molecules. Available at: [Link]
-
De la Cruz, J., et al. (2004). Benzothiazole Degradation by Rhodococcus pyridinovorans Strain PA: Evidence of a Catechol 1,2-Dioxygenase Activity. Applied and Environmental Microbiology. Available at: [Link]
-
Mohareb, R. M., & Wardakhan, W. W. (2013). Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst at Ambient Temperature. Molecules. Available at: [Link]
-
Petrović, M., & Kaštelan-Macan, M. (2002). Monitoring of Photodegradation Process of Various Benzothiazoles by HPLC and UV Spectrometry: Application of LC-MS in Photoproduct Identification. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]
-
RSC Publishing. (n.d.). Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing. Retrieved from [Link]
-
Nussbaum, M. A., et al. (2011). Analytical methodologies for discovering and profiling degradation-related impurities. Pharmaceutical Research. Available at: [Link]
-
International Journal of Advances in Engineering and Management. (2025). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. IJAEM. Retrieved from [Link]
-
Wang, S., et al. (2021). Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. Environmental Technology. Available at: [Link]
-
ResearchGate. (2018). Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride. ResearchGate. Retrieved from [Link]
-
Martínez-Martínez, F. J., et al. (2018). Helical Arrangement of 2-(4-hydroxy-3-methoxyphenyl)-Benzothiazole in Crystal Formation and Biological Evaluation on HeLa Cells. Molecules. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms. PMC. Retrieved from [Link]
-
Sadou-Yaye, H., et al. (2015). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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- 5. Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Common pitfalls in the characterization of 2-(4-Methoxyphenyl)benzothiazole
Introduction
Welcome to the technical support archive for 2-(4-Methoxyphenyl)benzothiazole (often abbreviated as 4-OMe-BZT ).
As a Senior Application Scientist, I frequently see researchers treat this molecule as a simple "plug-and-play" fluorophore or antitumor agent. It is not. It is a solvatochromic, planar system prone to specific synthetic artifacts and aggregation behaviors that can ruin weeks of data if not controlled.
This guide moves beyond the standard datasheet. It addresses the causality of failure—why your NMR looks "dirty" despite recrystallization, or why your fluorescence quantum yield crashes in aqueous media.
Part 1: Synthesis & Purity Verification
The "Phantom" Impurity Issue
Q: My
A: You are likely seeing the Disulfide Dimer (Bis(2-aminophenyl)disulfide) .
-
The Mechanism: The standard synthesis involves the condensation of 2-aminothiophenol with 4-methoxybenzaldehyde. 2-aminothiophenol is highly susceptible to oxidative dimerization in air. If your reaction vessel wasn't strictly anaerobic before the aldehyde addition, or if you used an old bottle of thiol, this dimer forms.
-
The Trap: The disulfide is non-polar, similar to your product. It often co-crystallizes or co-elutes during flash chromatography using standard Hexane/Ethyl Acetate gradients.
Diagnostic Protocol: Check the aromatic region. 4-OMe-BZT has a distinct doublet-of-doublets pattern. The disulfide impurity typically adds a "muddy" multiplet region around 6.5 – 7.2 ppm (the aniline protons).
Table 1: NMR Discrimination (400 MHz, DMSO-
| Moiety | 4-OMe-BZT (Product) | Disulfide Impurity |
| Methoxy (-OCH | 3.85 ppm (s) | Absent |
| Benzothiazole C4-H | ~8.0 - 8.1 ppm (d) | Absent |
| Impurity Region | Clean baseline | 6.5 - 7.2 ppm (m) |
| NH | Absent | Broad singlet ~5.0 ppm |
Corrective Action: If detected, standard recrystallization (EtOH) often fails to separate the disulfide efficiently.
-
Acid Wash: Dissolve the crude solid in DCM. Wash with 1M HCl. The benzothiazole is weakly basic but the aniline-disulfide is more basic and can be protonated/removed more effectively, or conversely, if the disulfide is the starting material impurity, it can be reduced. Better approach: Use Zinc/Acetic Acid reduction to cleave the disulfide back to the thiol, then re-purify, or simply perform a column chromatography with a slower gradient (e.g., Toluene/EtOAc) which separates the planar BZT from the flexible disulfide better.
Part 2: Photophysical Characterization
Fluorescence Instability & Solvatochromism
Q: I measured the emission spectrum in Toluene and then in Ethanol. The peak shifted by >40 nm and the intensity dropped. Is my fluorometer broken?
A: No, you are observing Intramolecular Charge Transfer (ICT) .
4-OMe-BZT is a classic "Push-Pull" system. The methoxy group pushes electrons (donor), and the benzothiazole ring pulls them (acceptor).
-
Non-Polar Solvents (Toluene/Hexane): The molecule emits from a locally excited (LE) state. Emission is blue/green and intense.
-
Polar Solvents (Ethanol/DMSO): The excited state relaxes into a highly polar ICT state. The solvent cage reorients to stabilize this dipole, lowering the energy gap. This results in a Red Shift (Bathochromic) and often a lower quantum yield due to increased non-radiative decay.
Visualization of the Mechanism:
Q: My fluorescence signal disappears at high concentrations (1 mM). Why?
A: You are encountering Aggregation-Caused Quenching (ACQ) . Unlike GFP or specialized "AIE" (Aggregation-Induced Emission) dyes, 4-OMe-BZT is planar. At high concentrations, the molecules stack like plates (pi-pi stacking). This stacking allows energy to dissipate non-radiatively (heat) rather than as photons.
Troubleshooting Table: Concentration Limits
| Solvent | Recommended Max Conc. | Phenomenon at High Conc.[1] |
| DMSO | 10 | Inner Filter Effect (Re-absorption) |
| Water/PBS | < 1 | Precipitation / ACQ (Critical) |
| Ethanol | 50 | Minor Stacking |
Part 3: Biological Applications
Solubility & Bio-Incompatibility
Q: I added my DMSO stock to the cell culture media, and the cells died immediately, or I saw crystals. Is the compound toxic?
A: It might be "physical toxicity" (crystals lysing cells) rather than chemical toxicity. 4-OMe-BZT is highly hydrophobic (Lipophilic). When you spike a DMSO stock into aqueous media, it can "crash out" instantly if the mixing is too fast or the concentration too high.
The "Cloud Point" Protocol: Do not add 100% DMSO stock directly to the well.
-
Prepare a 1000x stock in DMSO.
-
Perform an intermediate dilution in PBS containing 0.1% Pluronic F-127 or BSA (Bovine Serum Albumin). The protein/surfactant acts as a carrier, preventing the formation of micro-crystals.
-
Add this intermediate to your cells.
Workflow for Biological Assay Prep:
References
-
Synthesis & Impurities
-
Hutchinson, I., et al. "Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles." Journal of Medicinal Chemistry, 2001.
- Note on Impurities: This seminal work on the amino-derivative highlights the oxidative sensitivity of the aminothiophenol precursors, applicable to the methoxy-variant synthesis.
-
- Lippert, E. "Spektroskopische Bestimmung des Dipolmomentes aromatischer Verbindungen im ersten angeregten Singulettzustand." Z. Naturforsch, 1955. (Foundational theory for Benzothiazole ICT).
-
Biological Activity (CJM Series Context)
-
Bradshaw, T. D., & Westwell, A. D. "The therapeutic potential of benzothiazoles." Current Medicinal Chemistry, 2004.
- Context: Establishes the structure-activity relationship (SAR) where the 4-substituent (Methoxy vs Amino)
-
-
Crystallography & Stacking
-
Cambridge Structural Database (CSD). Refcode: ZZZOYT (Generic 2-phenylbenzothiazole structure for stacking comparison).
-
Sources
Technical Support Center: Enhancing the Selectivity of 2-(4-Methoxyphenyl)benzothiazole-Based Sensors
Welcome to the technical support center for 2-(4-methoxyphenyl)benzothiazole-based sensors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during experimentation. Our goal is to empower you with the knowledge to enhance the selectivity and overall performance of these versatile fluorescent probes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the principles and applications of 2-(4-methoxyphenyl)benzothiazole sensors.
Q1: What is the fundamental principle behind the sensing mechanism of 2-(4-methoxyphenyl)benzothiazole derivatives?
A1: The sensing capabilities of 2-(4-methoxyphenyl)benzothiazole and its derivatives stem from their unique photophysical properties. These compounds typically operate through various mechanisms that translate a molecular recognition event into a measurable fluorescence signal. The most common mechanisms include:
-
Photoinduced Electron Transfer (PET): In the "off" state, a receptor unit quenches the fluorescence of the benzothiazole fluorophore through electron transfer. Upon binding to the target analyte, this PET process is inhibited, leading to a "turn-on" of fluorescence.
-
Intramolecular Charge Transfer (ICT): The electronic properties of the molecule are altered upon interaction with an analyte, leading to a shift in the fluorescence emission wavelength. This can manifest as a color change in the emitted light.
-
Excited-State Intramolecular Proton Transfer (ESIPT): For derivatives with a hydroxyl group ortho to the benzothiazole linkage, proton transfer can occur in the excited state. Analyte binding can modulate this process, causing a change in the fluorescence signal.
-
Aggregation-Induced Emission (AIE): Some derivatives are non-emissive in solution but become highly fluorescent upon aggregation. The presence of an analyte can induce or disrupt this aggregation, thereby switching the fluorescence "on" or "off".
Q2: What types of analytes can be detected using 2-(4-methoxyphenyl)benzothiazole-based sensors?
A2: The versatility of the benzothiazole scaffold allows for its modification to detect a wide range of analytes, including:
-
Metal Ions: By incorporating specific chelating moieties, these sensors can be designed to selectively bind to metal ions such as Zn²⁺, Cd²⁺, Fe³⁺, and Cu²⁺.[1]
-
Anions: Functionalization with anion-binding groups enables the detection of species like fluoride (F⁻) and cyanide (CN⁻).
-
Small Molecules: These sensors are effective for detecting biologically relevant small molecules like hydrogen peroxide (H₂O₂) and hydrazine.[2]
-
pH: The fluorescence of certain derivatives is sensitive to changes in the local proton concentration, making them useful as pH indicators.[3]
-
Biomacromolecules: Derivatives of 2-phenylbenzothiazole have shown a strong affinity for amyloid-β plaques, which are implicated in Alzheimer's disease, making them valuable tools for neuroscience research.
Q3: How does the methoxy group on the phenyl ring influence the sensor's properties?
A3: The methoxy group (-OCH₃) is an electron-donating group. Its presence on the phenyl ring at the para-position increases the electron density of the aromatic system. This can influence the photophysical properties of the molecule, such as its absorption and emission wavelengths, and can also play a role in modulating the sensitivity and selectivity of the sensor towards specific analytes.
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for common experimental problems in a question-and-answer format, explaining the underlying causes and offering step-by-step solutions.
Low or No Fluorescence Signal
Q: I am not observing the expected fluorescence signal from my sensor. What are the possible causes and how can I fix this?
A: Low or no fluorescence signal is a common issue that can arise from several factors. The following troubleshooting guide will help you identify and resolve the problem.
| Potential Cause | Explanation | Recommended Solution |
| Photobleaching | The fluorophore has been irreversibly damaged by prolonged exposure to high-intensity excitation light.[4] | 1. Minimize Light Exposure: Use the lowest possible excitation intensity and exposure time.[5] 2. Use Antifade Reagents: Incorporate an antifade mounting medium for fixed samples.[4] 3. Choose Photostable Dyes: If possible, select derivatives known for higher photostability.[4] |
| Incorrect pH | The fluorescence of many benzothiazole derivatives is pH-sensitive. The experimental pH may be outside the optimal range for your specific probe.[3] | 1. Check the Literature: Verify the optimal pH range for your sensor. 2. Optimize pH: Perform a pH titration experiment to determine the ideal pH for your assay. |
| Suboptimal Solvent | The polarity of the solvent can significantly impact the fluorescence quantum yield.[6][7] | 1. Consult the Protocol: Ensure you are using the recommended solvent system. 2. Solvent Screening: If developing a new assay, screen a panel of solvents with varying polarities to find the optimal one. |
| Probe Degradation | Improper storage or handling can lead to the chemical degradation of the fluorescent probe. | 1. Proper Storage: Store probes at -20°C or lower, protected from light and moisture.[8] 2. Aliquot: Prepare single-use aliquots to minimize freeze-thaw cycles.[8] |
| Low Probe Concentration | The concentration of the sensor may be too low to produce a detectable signal. | 1. Titrate the Probe: Experiment with a range of probe concentrations to find the optimal working concentration. |
Workflow for Troubleshooting Low Fluorescence Signal
Caption: Troubleshooting flowchart for low fluorescence signal.
Poor Selectivity and Interference
Q: My sensor is responding to multiple analytes, not just the target of interest. How can I improve its selectivity?
A: Poor selectivity is a significant challenge in sensor design and application. It often arises from the sensor's receptor having an affinity for multiple species with similar chemical properties. Here’s how you can address this issue:
| Potential Cause | Explanation | Recommended Solution |
| Interfering Ions/Molecules | Other species in the sample may have similar binding properties to the target analyte. | 1. Competition Assay: Perform a competition experiment by measuring the sensor's response to the target analyte in the presence of potential interferents. 2. Masking Agents: If a specific interferent is known, consider using a masking agent that selectively binds to the interferent without affecting the target analyte. |
| Suboptimal Experimental Conditions | The selectivity of a sensor can be highly dependent on factors like pH and solvent. | 1. Optimize pH: The protonation state of the receptor can be fine-tuned by adjusting the pH to favor binding of the target analyte over others. 2. Solvent Tuning: The choice of solvent can influence the binding affinity and selectivity. Experiment with different solvent systems. |
| Inherent Lack of Selectivity | The design of the sensor's binding pocket may not be specific enough for the target analyte. | 1. Structural Modification: This is a more advanced solution that involves chemically modifying the sensor to create a more specific binding site. This could involve adding steric bulk or altering the electronic properties of the receptor. |
Experimental Protocol: Selectivity Testing
-
Prepare Stock Solutions:
-
Prepare a stock solution of your 2-(4-methoxyphenyl)benzothiazole sensor in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions of your target analyte and a panel of potential interfering species at a concentration significantly higher than that of the target analyte (e.g., 10-fold to 100-fold excess).
-
-
Perform Measurements:
-
In a cuvette or multi-well plate, add the sensor to the assay buffer to its final working concentration.
-
Measure the baseline fluorescence.
-
Add the target analyte and measure the fluorescence response.
-
In separate experiments, add each of the interfering species and measure the fluorescence response.
-
To test for interference, add the interfering species first, followed by the target analyte, and measure the fluorescence.
-
-
Analyze the Data:
-
Compare the fluorescence response of the sensor to the target analyte with its response to the interfering species. A highly selective sensor will show a significant response only to the target analyte.
-
Synthesis and Purification Challenges
Q: I am having trouble synthesizing my 2-(4-methoxyphenyl)benzothiazole derivative. What are some common issues and their solutions?
A: The synthesis of 2-arylbenzothiazoles, often from 2-aminothiophenol and an aldehyde, can present several challenges.
| Problem | Potential Cause | Solution |
| Low Yield | Incomplete reaction, side reactions, or suboptimal reaction conditions. Some methods require high temperatures and long reaction times.[9] | 1. Optimize Reaction Conditions: Experiment with different catalysts, solvents, temperatures, and reaction times. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[5] 2. Choice of Oxidant: The choice of oxidizing agent for the cyclization step is crucial. Air/DMSO can be an effective and mild oxidant system. |
| Formation of Side Products | The reaction of 2-aminothiophenol with aldehydes can sometimes lead to the formation of benzothiazoline intermediates or other side products. | 1. Control of Reaction Conditions: Careful control of temperature and reaction time can minimize the formation of unwanted byproducts. 2. Purification: Utilize column chromatography with a suitable solvent system to separate the desired product from impurities. |
| Purification Difficulties | The product may be difficult to separate from starting materials or byproducts due to similar polarities. | 1. Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective purification method. 2. Chromatography: Use a high-resolution separation technique like preparative HPLC for challenging separations. |
Diagram of a General Synthetic Pathway
Caption: General synthesis of 2-(4-methoxyphenyl)benzothiazole.
Section 3: Data Interpretation and Analysis
Q: How do I properly analyze and interpret the data from my fluorescence sensor experiments?
-
Background Correction: Always subtract the background fluorescence (from a blank sample containing everything except the analyte) from your experimental measurements.
-
Calibration Curve: To quantify the analyte concentration, create a calibration curve by measuring the fluorescence intensity at a range of known analyte concentrations. The plot of fluorescence intensity versus concentration should be linear within a certain range.
-
Limit of Detection (LOD) Calculation: The LOD is the lowest concentration of an analyte that can be reliably detected. It is commonly calculated using the formula:
LOD = 3σ / k
Where:
-
σ is the standard deviation of the blank measurement (at least 3-6 replicate measurements of the blank).
-
k is the slope of the linear portion of the calibration curve.[10]
-
-
Data Presentation: Clearly present your data, including the calibration curve, LOD, and selectivity data. When reporting results, always include the experimental conditions (e.g., pH, solvent, temperature) as they significantly impact the sensor's performance.
References
- Spectra properties of 2-(2'-hydroxyphenyl) benzothiazole in different solvents. (2025). Journal of Luminescence.
- Absorption and Fluorescence Characteristics of Some 2-Aryl-and 2-Heteroaryl-benzothiazoles in Different Solvents and at Various pH Values. (n.d.). Journal of Fluorescence.
- 2-(2′-Hydroxyphenyl)benzothiazole derivatives: Emission and color tuning. (2025). Dyes and Pigments.
- A fluorescent probe based on benzothiazole and benzoindole for detecting hydrazine in various applications. (n.d.). New Journal of Chemistry.
- Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect. (n.d.). ACS Omega.
- Benzothiazole based multi-analyte sensor for selective sensing of Zn2+ and Cd2+ and subsequent sensing of inorganic phosphates (Pi) in mixed aqueous medium. (n.d.). Inorganica Chimica Acta.
- TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion. (n.d.). Molecules.
- Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. (n.d.).
- Application of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and -benzothiazole to fluorescent probes sensing pH and metal cations. (2001). The Journal of Organic Chemistry.
- A benzothiazole-based new fluorogenic chemosensor for the detection of CN− and its real-time application in environmental water samples and living cells. (2022). RSC Advances.
- Best Practices for Ordering and Handling qPCR Probes. (n.d.).
- Aggregation tailored emission of a benzothiazole based derivative: photostable turn on bioimaging. (2019). Scientific Reports.
- The detection limit was determined from the fluorescence titration data based on a reported method. (n.d.). The Royal Society of Chemistry.
- PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. (n.d.). Analele Stiintifice ale Universitatii “Al. I. Cuza” din Iasi, Tomul LXI, Chimie, fsc. 2, 2015.
- Unravelling the effect of temperature on viscosity-sensitive fluorescent molecular rotors. (n.d.). Physical Chemistry Chemical Physics.
- Live Cell Imaging Protocol & Troubleshooting. (n.d.).
- Fluorescence assays: limit of detection. (2019).
- Aggregation-Induced Emission Enhancement of 2-(2'-Hydroxyphenyl)benzothiazole-Based Excited-State Intramolecular Proton-Transfer Compounds. (2007). The Journal of Physical Chemistry B.
- Recent Progress in Fluorescent Probes For Metal Ion Detection. (n.d.). Frontiers in Chemistry.
- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (n.d.). Molecules.
- Synthesis of 2-(4-aminophenyl) benzothiazole derivatives and use thereof. (n.d.).
- Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. (n.d.). Chemical Science.
- 5 steps to live-cell imaging. (n.d.). Thermo Fisher Scientific.
- Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. (2022). RSC Advances.
- Figure S13. Determination of detection limit of chemosensor 1 (10 µM)... (n.d.).
- How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. (n.d.). Enlight Scientific.
- Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid deriv
- Methoxyquinolone–Benzothiazole Hybrids as New Aggregation-Induced Emission Luminogens and Efficient Fluorescent Chemosensors for Cyanide Ions. (2024). Molecules.
- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). Molecules.
- A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. (n.d.). Molecules.
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). Molecules.
- Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025). RSC Medicinal Chemistry.
- LOD in Fluorescence. (n.d.).
- Recent Progress on Fluorescent Probes in Heavy Metal Determinations for Food Safety: A Review. (n.d.). Foods.
- Molecular Rotors: Fluorescent Sensors for Microviscosity and Conformation of Biomolecules. (n.d.).
- Troubleshooting Guide for BLI & FLI Optical Imaging: A Step-by-Step Approach. (n.d.). Spectral Instruments Imaging.
- Cellular Fluorescence Microscopy Troubleshooting & Best Practices. (2025).
- Experimental and DFT studies of disubstituted 2-(2-hydroxyphenyl)benzothiazole-based fluorophores synthesized by Suzuki coupling. (n.d.). New Journal of Chemistry.
- Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. (n.d.). Journal of Young Pharmacists.
- Scheme 30. Reaction of 2-aminobenzenethiol with benzaldehyde derivatives. (n.d.).
- Why fluorescence based metal ion detection is highly sensitive? and selective. (2023).
- Silk Fibroin-Templated Copper Nanoclusters: Responsive Fluorescent Probes Exhibiting 2,4-Dichlorophenoxyacetic Acid-Enhanced Emission and p-Nitrophenol-Induced Quenching. (n.d.). Molecules.
- Molecular Rotors as Fluorescent Viscosity Sensors: Molecular Design, Polarity Sensitivity, Dipole Moments Changes, Screening Solvents, and Deactivation Channel of the Excited States. (2025).
- Bridge control of photophysical properties in benzothiazole-phenoxazine emitters - from thermally activated delayed fluorescence to room. (n.d.). Chemical Science.
- Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Deriv
- Fluorescence Live Cell Imaging. (n.d.). Cold Spring Harbor Protocols.
- Chemistry of 2-(2′-Aminophenyl)
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Validation & Comparative
A Comparative Guide to the Anticancer Activity of 2-(4-Methoxyphenyl)benzothiazole and Other Benzothiazole Derivatives
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds investigated, the benzothiazole scaffold has emerged as a privileged structure, demonstrating a broad spectrum of biological activities, including potent anticancer properties[1][2]. This guide provides an in-depth, objective comparison of the anticancer activity of 2-(4-Methoxyphenyl)benzothiazole with other notable benzothiazole derivatives, supported by experimental data and mechanistic insights. Our focus is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) that govern the cytotoxic potential of this promising class of compounds.
The Benzothiazole Core: A Versatile Pharmacophore in Cancer Therapy
The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, serves as a foundational framework for a multitude of pharmacologically active agents[2]. The anticancer prowess of benzothiazole derivatives is not a recent discovery; however, the nuanced understanding of their mechanisms of action and the structural features dictating their potency are areas of continuous and fervent investigation. These compounds exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, inhibition of crucial protein kinases, and interaction with hormone receptors[3]. A particularly intriguing and well-documented mechanism for certain 2-arylbenzothiazoles involves the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway and the subsequent induction of cytochrome P450 enzymes, notably CYP1A1[4].
Spotlight on 2-(4-Methoxyphenyl)benzothiazole: A Key Derivative
2-(4-Methoxyphenyl)benzothiazole represents a archetypal 2-arylbenzothiazole. The presence of the methoxy group at the para-position of the phenyl ring is a key structural feature that influences its biological activity. While direct and extensive comparative studies on this specific compound are emerging, its synthesis is well-established, typically involving the condensation of 2-aminothiophenol with 4-methoxybenzaldehyde[5]. The anticancer potential of this compound can be inferred from studies on closely related analogs and the broader understanding of SAR in this chemical class.
Comparative Anticancer Activity: A Data-Driven Analysis
The anticancer efficacy of benzothiazole derivatives is profoundly influenced by the nature and position of substituents on both the benzothiazole core and the 2-aryl moiety. To facilitate a clear comparison, the following table summarizes the in vitro cytotoxic activity (IC50 values) of 2-(4-Methoxyphenyl)benzothiazole's close analog, 2-(4-hydroxy-3-methoxyphenyl)benzothiazole, and other significant benzothiazole derivatives against a panel of human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Key Structural Features |
| 2-(4-hydroxy-3-methoxyphenyl)benzothiazole | MCF-7 (Breast) | 0.0858 | Hydroxy and methoxy substitution on the 2-phenyl ring |
| MDA-MB-231 (Breast) | 4.02 | ||
| 2-(4-aminophenyl)benzothiazole | Various | Potent | Amino substitution on the 2-phenyl ring |
| PMX610 (2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole) | Various | Potent, selective | Dimethoxy on phenyl ring, fluorine on benzothiazole |
| Compound 4i | HOP-92 (Lung) | Potent | Substitutions at the 2 and 6 positions of benzothiazole |
| Substituted Methoxybenzamide Benzothiazole (Compound 41) | Various | 1.1 - 8.8 | Methoxybenzamide functionality |
This table is a compilation of data from multiple sources and is intended for comparative purposes. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
From the available data, it is evident that substitutions on the 2-phenyl ring play a critical role in determining the anticancer potency. For instance, the presence of a hydroxyl group in conjunction with a methoxy group, as seen in the close analog of our topic compound, results in nanomolar efficacy against the MCF-7 breast cancer cell line. The substitution pattern on the benzothiazole ring itself also significantly impacts activity, as demonstrated by the potent effects of fluorination in PMX610 and other substitutions in Compound 4i[6].
Mechanistic Insights: The Aryl Hydrocarbon Receptor (AhR) and CYP1A1 Axis
A compelling mechanism of action for a subset of 2-arylbenzothiazoles is their ability to act as ligands for the Aryl Hydrocarbon Receptor (AhR)[4]. The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of a battery of genes, including several cytochrome P450 enzymes.
Upon binding of a benzothiazole ligand, the AhR translocates to the nucleus, dissociates from its chaperone proteins (like Hsp90), and heterodimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to their transcription. A key target gene is CYP1A1, which encodes an enzyme that can metabolize the benzothiazole into a cytotoxic species, ultimately inducing apoptosis in cancer cells. The selective expression of CYP1A1 in tumor cells compared to normal tissues is a critical factor contributing to the tumor-selective cytotoxicity of some benzothiazole derivatives.
Experimental Protocols for Comparative Evaluation
To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to compare the anticancer activity of benzothiazole derivatives.
Experimental Workflow for Comparative Analysis
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzothiazole compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify specific proteins in a complex mixture, such as cell lysates. It is invaluable for investigating the induction of apoptosis by analyzing the expression of key apoptotic proteins.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.
Step-by-Step Protocol:
-
Cell Lysis: Treat cancer cells with the benzothiazole compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours). Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay) to ensure equal loading.
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto a polyacrylamide gel (SDS-PAGE) and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers such as cleaved Caspase-3, cleaved PARP, Bax, and Bcl-2.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the emitted light using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to compare the expression levels of the apoptotic proteins between treated and untreated cells.
Conclusion and Future Directions
The comparative analysis of 2-(4-Methoxyphenyl)benzothiazole and its congeners underscores the significant potential of the benzothiazole scaffold in the development of novel anticancer agents. The structure-activity relationship studies reveal that modifications at the 2-phenyl and other positions on the benzothiazole ring are crucial for optimizing anticancer potency. The involvement of the AhR/CYP1A1 pathway provides a compelling mechanistic rationale for the selective cytotoxicity of certain derivatives.
Future research should focus on synthesizing and evaluating a broader range of 2-(4-Methoxyphenyl)benzothiazole derivatives with systematic modifications to further elucidate the SAR. In vivo studies using xenograft models are essential to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of the most promising candidates. A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will undoubtedly pave the way for the rational design of the next generation of benzothiazole-based cancer therapeutics.
References
-
Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-287. Available from: [Link]
-
Kamal, A., et al. (2015). Benzothiazole-based therapeutics: FDA insights and clinical advances. MDPI. Available from: [Link]
-
Kavitha, S., & Raj, V. (2014). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 563-573. Available from: [Link]
-
Noolvi, M. N., et al. (2012). Synthesis and anticancer evaluation of novel benzothiazole derivatives. European Journal of Medicinal Chemistry, 54, 447-462. Available from: [Link]
-
Mortimer, C. G., et al. (2006). Antitumor benzothiazoles. 26.1 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. Journal of Medicinal Chemistry, 49(1), 179-185. Available from: [Link]
-
Bradshaw, T. D., et al. (2002). 2-(4-Aminophenyl)benzothiazoles and their platinum(II) complexes as new chemotherapy agents. Journal of Medicinal Chemistry, 45(7), 1381-1389. Available from: [Link]
-
Leong, C. O., et al. (2004). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. Molecular Cancer Therapeutics, 3(12), 1565-1575. Available from: [Link]
-
Kumbhare, R. M., et al. (2019). Benzothiazole derivatives as anticancer agents. Florence. Available from: [Link]
-
Abdelgawad, M. A., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents. Frontiers in Chemistry, 12, 1369651. Available from: [Link]
-
Sediq, A. M., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 26(17), 5174. Available from: [Link]
-
Ghoneim, A. M., et al. (2020). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1256-1271. Available from: [Link]
-
Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from: [Link]
-
INDIGO Biosciences. (n.d.). Human Aryl Hydrocarbon Receptor (AhR) Reporter Assay System. Retrieved from: [Link]
-
Schanz, J., et al. (2015). Determination of the CYP1A-inducing potential of single substances, mixtures and extracts of samples in the micro-EROD assay with H4IIE cells. Nature Protocols, 10(11), 1744-1757. Available from: [Link]
Sources
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- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 6. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
2-(4-Methoxyphenyl)benzothiazole vs. Thioflavin T: A Comparative Guide for Amyloid Detection
Executive Summary
In the landscape of amyloid research, the choice between Thioflavin T (ThT) and 2-(4-Methoxyphenyl)benzothiazole (a representative of the neutral benzothiazole class, often related to BTA-1) is dictated by the specific phase of drug development or pathological investigation.
-
Thioflavin T (ThT) remains the kinetic gold standard for high-throughput in vitro screening of fibrillization and inhibition. Its water solubility and massive fluorescence enhancement make it ideal for real-time monitoring of aggregation thermodynamics.
-
2-(4-Methoxyphenyl)benzothiazole serves as the high-affinity structural probe . Unlike ThT, it is neutral and lipophilic, allowing it to cross the blood-brain barrier (BBB). It binds amyloid structures with nanomolar affinity (vs. micromolar for ThT), making it the superior choice for ex vivo histological validation and the development of in vivo PET/SPECT radiotracers.
Mechanistic & Chemical Distinction
The core difference lies in the charge state and binding modality . While both share a benzothiazole core, the N-methylation in ThT confers a permanent positive charge, whereas the methoxy-phenyl variant remains neutral.
Thioflavin T (ThT): The Molecular Rotor
-
Structure: Cationic benzothiazole salt.[1]
-
Mechanism: In solution, the benzylamine and benzothiazole rings rotate freely, quenching fluorescence via non-radiative decay. Upon binding to amyloid fibrils (specifically in the "channel" sites running parallel to the fibril axis), this rotation is physically restricted. This "locking" restores radiative decay, resulting in a characteristic fluorescence spike at ~482 nm.
-
Limitation: The positive charge prevents passive diffusion across the BBB, rendering it useless for in vivo brain imaging.
2-(4-Methoxyphenyl)benzothiazole: The Neutral Intercalator
-
Structure: Neutral, lipophilic molecule (functionally analogous to BTA-1 or the core of PiB).
-
Mechanism: Lacking the charged nitrogen, this probe relies on hydrophobic interactions and
-stacking to bind high-affinity surface grooves on the -sheet. -
Advantage: Its neutrality allows it to penetrate lipid bilayers (BBB) and cell membranes. It typically exhibits a higher binding affinity (
in nM range) compared to ThT, detecting denser, more mature plaques that ThT might miss in low-concentration samples.
Technical Comparison Matrix
| Feature | Thioflavin T (ThT) | 2-(4-Methoxyphenyl)benzothiazole |
| Primary Utility | In vitro kinetic assays (aggregation monitoring) | Ex vivo staining, In vivo imaging probe design |
| Charge State | Cationic (+) | Neutral (0) |
| BBB Permeability | Poor (Does not cross) | High (Crosses efficiently) |
| Binding Affinity ( | Low (~800 nM - 2 | High (~10 - 20 nM) |
| Solubility | High (Water/Buffer soluble) | Low (Requires DMSO/Ethanol stock) |
| Excitation/Emission | Ex: 440 nm / Em: 482 nm | Ex: ~330–360 nm / Em: ~400–450 nm* |
| Binding Site | Channel binding (low affinity, high capacity) | Surface grooves (high affinity, low capacity) |
| Signal-to-Noise | High (Dark in solution, bright on fibril) | Moderate (Higher background due to hydrophobicity) |
*Note: Spectral properties of neutral benzothiazoles are solvatochromic and can shift based on the specific derivative and solvent polarity.
Visualization of Signaling & Workflow
The following diagrams illustrate the structural mechanism and the decision logic for selecting the appropriate probe.
Figure 1: Mechanistic divergence between the cationic ThT and the neutral Benzothiazole derivative.
Figure 2: Decision tree for selecting the optimal probe based on experimental constraints.
Experimental Protocols
Protocol A: In Vitro Fibrillization Kinetics (ThT)
Use this for screening inhibitors or studying aggregation rates.
-
Preparation: Dissolve ThT in PBS (pH 7.4) to a final concentration of 20
M. Filter through a 0.22 m syringe filter to remove dust (which causes scattering). -
Sample Setup: In a black 96-well clear-bottom plate, mix 10
M monomeric amyloid protein (e.g., A 42) with the ThT solution. -
Measurement: Seal the plate to prevent evaporation. Incubate at 37°C with intermittent shaking (e.g., 5 sec every 10 min).
-
Detection: Monitor fluorescence every 10–15 minutes.
-
Excitation: 440 nm
-
Emission: 480 nm
-
-
Validation: Ensure a sigmoidal curve is observed. The "lag phase" represents nucleation; the "growth phase" represents fibril elongation.
Protocol B: High-Affinity Tissue Staining (Benzothiazole)
Use this for validating plaque load in transgenic mouse brains or human post-mortem tissue.
-
Stock Solution: Dissolve 2-(4-Methoxyphenyl)benzothiazole in 100% DMSO to 1 mM. Store in the dark at -20°C.
-
Working Solution: Dilute the stock 1:1000 in 50% Ethanol/PBS to a final concentration of 1
M. (Note: The ethanol helps maintain solubility of the neutral lipophilic probe). -
Staining:
-
Rehydrate paraffin-embedded or frozen tissue sections in PBS for 5 min.
-
Apply the Working Solution to the tissue for 20 minutes at room temperature in the dark.
-
Differentiation: Wash 3x with PBS to remove non-specific hydrophobic binding (critical step for neutral probes).
-
Counterstain: Optional nuclear stain (e.g., Propidium Iodide) if spectral overlap permits.
-
-
Imaging: Use a fluorescence microscope with a UV/Blue filter set (DAPI or similar, depending on specific derivative shift).
-
Target: Dense plaques will appear bright against a darker background.
-
Control: Compare with Wild-Type (WT) tissue to quantify non-specific lipid binding.
-
References
-
Lockhart, A., et al. (2005). "PIB is a non-specific imaging marker of amyloid-beta (Abeta) peptide-related cerebral amyloidosis." Brain, 128(Pt 11), 2691-2703. Link
-
Mathis, C. A., et al. (2003).[2] "Synthesis and evaluation of 11C-labeled 6-substituted 2-arylbenzothiazoles as amyloid imaging agents." Journal of Medicinal Chemistry, 46(13), 2740-2754. Link
-
Biancalana, M., & Koide, S. (2010). "Molecular mechanism of Thioflavin-T binding to amyloid fibrils." Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(7), 1405-1412. Link
-
Klunk, W. E., et al. (2001). "Uncharged thioflavin-T derivatives bind to amyloid-beta protein with high affinity and readily enter the brain."[3] Life Sciences, 69(13), 1471-1484. Link
-
Groenning, M. (2010). "Binding mode of Thioflavin T and other amyloid ligands in the context of amyloid fibrils-current status." Journal of Chemical Biology, 3(1), 1-18. Link
Sources
- 1. Comparative analysis of thioflavin T and other fluorescent dyes for fluorescent staining of Bacillus subtilis vegetative cell, sporulating cell, and mature spore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. The Binding of 2-(4′-Methylaminophenyl)Benzothiazole to Postmortem Brain Homogenates Is Dominated by the Amyloid Component - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Benzothiazole Derivatives: Binding Affinity & Therapeutic Potential
[1][2][3][4][5]
Executive Summary
The benzothiazole scaffold represents a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets with high affinity. This guide provides a technical comparative analysis of benzothiazole derivatives against standard clinical agents (Erlotinib, Sorafenib, Donepezil) across two primary therapeutic axes: Oncology (Kinase Inhibition) and Neurodegeneration (Cholinesterase Inhibition) .
We synthesize experimental data to demonstrate that specific benzothiazole modifications—particularly at the C2 and C6 positions—can yield binding affinities superior to established standards. Furthermore, we provide a validated experimental workflow for quantifying these interactions using Intrinsic Tryptophan Fluorescence Quenching, a gold-standard label-free method.
Part 1: Kinase Inhibition (EGFR & VEGFR-2)
Mechanistic Basis
Benzothiazole derivatives function primarily as Type I or Type II ATP-competitive inhibitors . They occupy the ATP-binding pocket of receptor tyrosine kinases (RTKs), preventing autophosphorylation and downstream signal transduction (Ras/Raf/MEK/ERK and PI3K/Akt pathways).
-
Binding Mode: The nitrogen in the thiazole ring often acts as a hydrogen bond acceptor for the hinge region amino acids (e.g., Met793 in EGFR), while the benzene ring participates in
- stacking interactions with phenylalanine residues.
Comparative Performance Data
The following table aggregates IC
Table 1: Comparative Inhibitory Potency (IC
| Compound Class | Target | IC | IC | Standard Drug | Relative Potency |
| Benzothiazole-Urea Hybrid (Cmpd 8a) | EGFR | 0.088 | 0.056 | Sorafenib | 0.6x (Comparable) |
| 2-Aminobenzothiazole Ester (Cmpd 21) | EGFR | 0.11 | 0.18 | Erlotinib | 1.6x (Superior) |
| Benzothiazole-Pyrazole (Cmpd VII) | VEGFR-2 | 0.097 | 0.035 | Sorafenib | 0.36x (Moderate) |
| Benzothiazole-Triazole (Cmpd 8a) | EGFR | 0.69 | 1.30 | Erlotinib | 1.9x (Superior) |
Critical Insight: The ethyl ester derivatives (e.g., Compound 21) outperform Erlotinib against EGFR. This is attributed to the enhanced hydrophobic interaction of the ester tail within the allosteric hydrophobic pocket adjacent to the ATP binding site.
Signaling Pathway Blockade
The following diagram illustrates the precise intervention point of benzothiazole derivatives within the RTK signaling cascade.
Figure 1: Mechanism of Action. Benzothiazole derivatives competitively inhibit ATP binding at the RTK intracellular domain, halting the Ras/Raf/MEK/ERK proliferation cascade.
Part 2: Neurodegenerative Targets (AChE Inhibition)
Mechanistic Basis
In Alzheimer's disease pathology, benzothiazoles act as dual-binding site inhibitors of Acetylcholinesterase (AChE).
-
Catalytic Anionic Site (CAS): The benzothiazole core binds here, preventing acetylcholine hydrolysis.
-
Peripheral Anionic Site (PAS): Extended linkers (e.g., piperazine or urea moieties) reach the PAS, preventing AChE-induced amyloid-
aggregation.
Comparative Performance Data
Benzothiazole-piperazine hybrids have shown exceptional affinity compared to Riluzole (a simple benzothiazole used in ALS) and Donepezil.
Table 2: AChE Binding Affinity & Inhibition
| Compound | Binding Energy ( | IC | Reference Drug IC | Selectivity (AChE vs BuChE) |
| Riluzole | -6.6 kcal/mol | 801 | N/A | Low |
| Benzothiazole-Piperazine Hybrid | -11.27 kcal/mol | 0.68 | Donepezil (0.04 | High |
| Cmpd 7g (Acrylonitrile deriv.) | N/A | 64 | Galantamine (0.5 | Moderate |
Expert Note: While Donepezil remains more potent in pure IC
terms, benzothiazole hybrids often exhibit superior blood-brain barrier (BBB) permeability due to their lipophilic core, making them more viable for CNS targeting.
Part 3: Experimental Master Class
To validate the binding affinity of a novel benzothiazole derivative, Intrinsic Tryptophan Fluorescence Quenching is the recommended protocol. It is label-free, sensitive, and measures
Protocol: Intrinsic Tryptophan Fluorescence Quenching
Objective: Determine the Dissociation Constant (
1. Reagent Preparation
-
Buffer: Use 50 mM Tris-HCl, pH 7.4, 150 mM NaCl. Crucial: Avoid buffers with high absorbance at 280nm.
-
Protein Stock: Prepare target protein (e.g., BSA, EGFR kinase domain) at 2-5
M. Verify concentration using . -
Ligand Stock: Dissolve benzothiazole derivative in DMSO. Constraint: Final DMSO concentration in the cuvette must be <1% to prevent protein denaturation.
2. Experimental Workflow
-
Blank Scan: Record spectrum of buffer alone (baseline).
-
Protein Scan: Add 2 mL protein solution to quartz cuvette. Record emission spectrum (Excitation: 295 nm; Emission: 310–450 nm). Note: Excite at 295 nm rather than 280 nm to selectively excite Tryptophan and minimize Tyrosine contribution.
-
Titration: Sequentially add aliquots (1-5
L) of ligand stock. Mix gently by inversion (do not vortex). Incubate for 2 mins to reach equilibrium. -
Read: Record emission spectrum after each addition.
3. Data Analysis & Correction (The "Trustworthiness" Check)
Raw fluorescence data must be corrected for the Inner Filter Effect (IFE) if the ligand absorbs light at the excitation or emission wavelengths. Failure to correct for IFE is a common source of false positives in benzothiazole research.
Correction Formula:
- : Corrected fluorescence
- : Observed fluorescence
- : Absorbance of ligand at excitation wavelength
- : Absorbance of ligand at emission wavelength
Calculation of Binding Constants:
Plot
Workflow Diagram
Figure 2: Fluorescence Quenching Workflow. The Inner Filter Effect (IFE) correction (Step 5) is mandatory for accurate affinity calculation.
Part 4: Structure-Activity Relationship (SAR) Insights
To optimize binding affinity, the benzothiazole core should be modified according to the following field-proven trends:
-
Position 2 (C2): The "Warhead" position. Substitution with Hydrazine or Urea linkers increases H-bonding with the receptor hinge region.
-
Position 6 (C6): The "Electronic" tuner. Electron-withdrawing groups (F, Cl, NO
) at C6 enhance lipophilicity and metabolic stability. -
Ring Nitrogen: Essential for H-bond acceptance. Methylation here typically abolishes activity.
Figure 3: Strategic SAR Modifications. Key sites for optimizing binding affinity and pharmacokinetic properties.
References
-
Novel Benzothiazole-Based Dual VEGFR-2/EGFR Inhibitors Targeting Breast and Liver Cancers. PubMed (2022).[2]
-
Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives. ResearchGate (2026).
-
Molecular Docking, Synthesis, and Biological Screening of Some Novel Benzothiazoles as Acetylcholinesterase Inhibitors. Advanced Journal of Chemistry (2025).
-
Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. Bio-protocol (2019).[3]
-
Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors. PubMed Central (2025).
Sources
- 1. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel benzothiazole-based dual VEGFR-2/EGFR inhibitors targeting breast and liver cancers: Synthesis, cytotoxic activity, QSAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of 2-(4-Methoxyphenyl)benzothiazole as a Metal Ion Sensor: A Comparative Guide
In the realm of chemical biology and environmental monitoring, the development of selective and sensitive fluorescent chemosensors for metal ions is of paramount importance. Metal ions play crucial roles in various biological processes, but their dysregulation can lead to severe health issues. Furthermore, the presence of heavy metal ions in the environment is a significant concern.[1][2] Among the myriad of fluorescent probes, those based on the benzothiazole scaffold have garnered considerable attention due to their favorable photophysical properties and tunable recognition capabilities.[3][4] This guide provides an in-depth assessment of 2-(4-Methoxyphenyl)benzothiazole as a potential metal ion sensor, offering a comparative analysis with other benzothiazole-based alternatives and detailing the requisite experimental protocols to validate its performance.
Introduction to 2-(4-Methoxyphenyl)benzothiazole: A Candidate Sensor
2-(4-Methoxyphenyl)benzothiazole is a heterocyclic compound known for its fluorescent properties.[3] Its synthesis is achievable through various methods, including the microwave-assisted condensation of 2-aminothiophenol and 4-methoxybenzaldehyde, which offers high yields and cleaner reactions.[5] The core structure of 2-arylbenzothiazoles is a key element in compounds with potent biological activities and is a known chromophore.[1] The potential for this molecule to act as a metal ion sensor lies in the ability of the nitrogen and sulfur atoms in the benzothiazole ring, along with the methoxy group on the phenyl ring, to act as coordination sites for metal ions. This interaction can lead to a modulation of the molecule's fluorescent properties, forming the basis of a "turn-off" or "turn-on" sensing mechanism.[6][7]
The Principle of Fluorescence-Based Metal Ion Sensing
Fluorescent chemosensors operate by converting the recognition of a specific analyte, in this case, a metal ion, into a measurable change in their fluorescence signal.[2] This can manifest as an enhancement ("turn-on"), quenching ("turn-off"), or a shift in the emission wavelength (ratiometric).[8][9] The interaction between the sensor and the metal ion typically involves coordination bonds, leading to changes in the electronic structure of the fluorophore. For benzothiazole-based sensors, the binding of a metal ion can restrict intramolecular rotation or facilitate charge transfer processes, thereby altering the fluorescence quantum yield.[10]
Experimental Workflow for Assessing Specificity
To rigorously evaluate the specificity of 2-(4-Methoxyphenyl)benzothiazole as a metal ion sensor, a systematic experimental workflow is essential. This workflow ensures the scientific integrity and trustworthiness of the findings.
Caption: Experimental workflow for assessing the metal ion sensing specificity of 2-(4-Methoxyphenyl)benzothiazole.
Synthesis and Characterization of 2-(4-Methoxyphenyl)benzothiazole
Rationale: The purity and structural integrity of the sensor molecule are paramount for reliable sensing studies. This phase ensures that the synthesized compound is the correct molecule and is free from impurities that could interfere with the measurements.
Protocol:
-
Synthesis: 2-(4-Methoxyphenyl)benzothiazole can be synthesized by reacting 2-aminothiophenol with 4-methoxybenzaldehyde under microwave irradiation in a solvent-free condition, which has been shown to produce good yields.[5]
-
Purification: The crude product should be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to achieve high purity.
-
Structural Verification: The purified compound's structure must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups.
-
-
Photophysical Characterization: The fundamental photophysical properties of the purified compound should be determined in a suitable solvent (e.g., acetonitrile or a buffered aqueous solution):
-
UV-Vis Absorption Spectroscopy: To determine the wavelength of maximum absorption (λ_abs).
-
Fluorescence Spectroscopy: To determine the excitation and emission wavelengths (λ_ex and λ_em) and the fluorescence quantum yield.
-
Evaluation of Metal Ion Sensing Performance
Rationale: This series of experiments directly assesses the sensor's response to various metal ions, its selectivity, and its sensitivity. These are the core metrics for evaluating its utility as a specific sensor.
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 2-(4-Methoxyphenyl)benzothiazole in an appropriate solvent (e.g., DMSO or acetonitrile).
-
Prepare stock solutions of various metal perchlorates or chlorides (e.g., Cu²⁺, Fe³⁺, Zn²⁺, Cd²⁺, Ni²⁺, Co²⁺, Hg²⁺, Pb²⁺, Mg²⁺, Ca²⁺, Na⁺, K⁺) in deionized water or the same solvent as the sensor.
-
-
Spectroscopic Titrations:
-
Fluorescence Titration: To a solution of 2-(4-Methoxyphenyl)benzothiazole, incrementally add aliquots of a specific metal ion stock solution. After each addition, record the fluorescence emission spectrum. A significant change in fluorescence intensity (quenching or enhancement) indicates an interaction.
-
UV-Vis Titration: Perform a similar titration while monitoring the UV-Vis absorption spectrum to observe any changes in the electronic transitions upon metal ion binding.
-
-
Selectivity and Interference Studies:
-
Record the fluorescence response of the sensor to a wide range of different metal ions at a fixed concentration.
-
To assess the sensor's robustness, perform competition experiments. This involves measuring the fluorescence response to a specific metal ion in the presence of a molar excess of other potentially interfering ions.[11]
-
-
Determination of Binding Stoichiometry (Job's Plot):
-
The binding ratio between the sensor and the metal ion can be determined using the continuous variation method (Job's plot).[8][12] This involves preparing a series of solutions with varying mole fractions of the sensor and the metal ion while keeping the total concentration constant. The mole fraction at which the change in fluorescence or absorbance is maximal indicates the stoichiometry of the complex.
-
-
Calculation of the Limit of Detection (LOD):
-
The LOD is a critical parameter that defines the lowest concentration of a metal ion that can be reliably detected. It can be calculated from the fluorescence titration data using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration curve of fluorescence intensity versus metal ion concentration at low concentrations.[13][14]
-
Comparative Analysis with Alternative Benzothiazole-Based Sensors
To contextualize the performance of 2-(4-Methoxyphenyl)benzothiazole, it is crucial to compare its potential sensing capabilities with existing benzothiazole-based sensors.
| Sensor/Probe | Target Ion(s) | Sensing Mechanism | Limit of Detection (LOD) | Reference |
| 2-(4-Methoxyphenyl)benzothiazole (Proposed) | To be determined | Likely fluorescence quenching or enhancement | To be determined | N/A |
| Sensor 1 (unspecified benzothiazole derivative) | Fe³⁺ | Fluorescence quenching | 8.43 µM | [6] |
| Sensor 2 (unspecified benzothiazole derivative) | Fe³⁺ | Fluorescence quenching | 5.86 µM | [6] |
| Biphenyl-based benzothiazole | Zn²⁺, Cu²⁺, Ni²⁺ | Ratiometric and "turn-on" for Zn²⁺, "turn-off" for Cu²⁺ and Ni²⁺ | Zn²⁺: 0.25 ppm, Cu²⁺: 0.34 ppm, Ni²⁺: 0.30 ppm | [8] |
| Thiophene-appended benzothiazole (L1) | Cu²⁺ | Colorimetric-assisted ratiometric | 1.06 x 10⁻⁷ M | [10][15] |
| Thiophene-appended benzothiazole (L2) | Cd²⁺ | Ratiometric | 2.25 nM | [10][15] |
| 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzothiazole | Zn²⁺ | Fluorescence enhancement | Not specified | [16] |
This table highlights that different substitutions on the benzothiazole core can lead to selectivity for different metal ions with varying sensitivities. For instance, some derivatives show high selectivity for Fe³⁺ through a "turn-off" mechanism, while others can detect Zn²⁺ via a "turn-on" response.[6][8] The proposed 2-(4-Methoxyphenyl)benzothiazole may exhibit selectivity towards ions that can coordinate with the methoxy oxygen in addition to the benzothiazole heteroatoms.
Proposed Sensing Mechanism and Structural Rationale
The likely sensing mechanism for 2-(4-Methoxyphenyl)benzothiazole involves the formation of a coordination complex with the target metal ion. The nitrogen and sulfur atoms of the benzothiazole ring and the oxygen atom of the methoxy group can act as a tridentate or bidentate ligand.
Caption: Proposed mechanism of fluorescence quenching upon metal ion binding to 2-(4-Methoxyphenyl)benzothiazole.
Upon complexation, several phenomena can lead to fluorescence quenching:
-
Photoinduced Electron Transfer (PET): If the energy levels are favorable, an electron can be transferred from the excited state of the fluorophore to the metal ion, leading to non-radiative decay.
-
Energy Transfer: Energy can be transferred from the excited fluorophore to the metal ion, especially if the metal ion has low-lying d-d transitions.
-
Heavy Atom Effect: The presence of a heavy metal ion can increase intersystem crossing from the singlet excited state to the triplet state, reducing fluorescence.
Conclusion and Future Outlook
2-(4-Methoxyphenyl)benzothiazole presents itself as a promising candidate for a fluorescent metal ion sensor due to its inherent fluorescence and potential metal-binding sites. The outlined experimental framework provides a robust methodology for a comprehensive assessment of its specificity, sensitivity, and selectivity. By comparing its performance with other benzothiazole derivatives, researchers can ascertain its novelty and utility.
Future research could focus on modifying the structure of 2-(4-Methoxyphenyl)benzothiazole to fine-tune its selectivity and sensitivity for specific metal ions of biological or environmental interest. For instance, the introduction of different functional groups on the phenyl ring or the benzothiazole core could modulate the binding affinity and photophysical response. The development of such tailored sensors holds significant promise for applications in medical diagnostics, drug development, and environmental monitoring.
References
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Gümüşer, F. G., & Tutar, A. (2012). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. International Journal of Molecular Sciences, 13(12), 16349–16371. [Link]
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Tanaka, K., Kumagai, T., Aoki, H., Deguchi, M., & Iwata, S. (2001). Application of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and -benzothiazole to fluorescent probes sensing pH and metal cations. The Journal of Organic Chemistry, 66(22), 7328–7333. [Link]
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Di Nicola, C., Ganesan, V., & Garoufis, A. (2023). A Zinc(II) Schiff Base Complex as Fluorescent Chemosensor for the Selective and Sensitive Detection of Copper(II) in Aqueous Solution. Sensors (Basel, Switzerland), 23(7), 3592. [Link]
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El-Sayed, Y. S., & El-Sadek, M. M. (2019). Benzothiazole azo-derivatives as colorimetric probes for optical recognition of different metal ions and anions. Journal of the Iranian Chemical Society, 16(11), 2449–2460. [Link]
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Wang, J., Wang, Y., Zhang, Y., Wang, Y., & Zhang, J. (2019). Benzothiazole-based fluorescence chemosensors for rapid recognition and “turn-off” fluorescence detection of Fe3+ ions in aqueous solution and in living cells. New Journal of Chemistry, 43(39), 15635–15641. [Link]
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Zhou, Y., Mazur, F., Liang, K., & Chandrawati, R. (2022). Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection. Chemistry, an Asian journal, 17(5), e202101399. [Link]
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Photophysical properties of compounds 4-12. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
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Singh, R., Gogoi, A., & Das, G. (2018). Benzothiazole based multi-analyte sensor for selective sensing of Zn2+ and Cd2+ and subsequent sensing of inorganic phosphates (Pi) in mixed aqueous medium. RSC Advances, 8(25), 13936–13943. [Link]
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Sun, W., Fan, J., Hu, X., & Wang, J. (2015). A Reversible Colorimetric and Fluorescence "Turn-Off" Chemosensor for Detection of Cu2+ and Its Application in Living Cell Imaging. Molecules (Basel, Switzerland), 20(9), 17099–17112. [Link]
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Kletskii, M. E., & Zyablov, S. V. (2022). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. International Journal of Molecular Sciences, 23(19), 11849. [Link]
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Ali, A. Q., Al-Masoudi, N. A., & Al-Zoubi, R. M. (2021). Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions. ACS omega, 6(40), 26367–26378. [Link]
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Wang, Y., Chen, L., & Li, H. (2022). Silk Fibroin-Templated Copper Nanoclusters: Responsive Fluorescent Probes Exhibiting 2,4-Dichlorophenoxyacetic Acid-Enhanced Emission and p-Nitrophenol-Induced Quenching. Nanomaterials (Basel, Switzerland), 12(17), 2999. [Link]
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Sharma, D., & Kumar, S. (2023). Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. Chemosensors, 11(3), 173. [Link]
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Abu Jarra, H., H. Al-Rafai, A., & Al-Qawasmeh, R. A. (2015). PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. Analele Stiintifice ale Universitatii" Al. I. Cuza" din Iasi, Chimie, 23(1), 63-70. [Link]
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Mei, Q., Shi, Y., Hua, Q., & Tong, B. (2015). The detection limit was determined from the fluorescence titration data based on a reported method. The Royal Society of Chemistry. [Link]
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Job's plot according to the method of continuous variations, indicating... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
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A fluorescent sensor for Cu2+ and Fe3+ based on multiple mechanisms. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
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Li, Y., Wang, Y., & Li, H. (2022). Heavy Metal Ions Trigger a Fluorescent Quenching in DNA–Organic Semiconductor Hybrid Assemblies. Polymers, 14(17), 3592. [Link]
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Fluorescence assays: limit of detection. (2019, January 7). ResearchGate. [Link]
-
Selective and Sensitive Fluorescein-Benzothiazole Based Fluorescent Sensor for Zn2+ Ion in Aqueous Media. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
An Inorganic Fluorescent Chemosensor: Rational Design and Selective Mg2+ Detection. (2023, January 19). ACS Omega. [Link]
-
Thiophene-Appended Benzothiazole Compounds for Ratiometric Detection of Copper and Cadmium Ions with Comparative Density Functional Theory Studies and Their Application in Real-Time Samples. (2022, November 2). ACS Omega. [Link]
-
Methoxyquinolone–Benzothiazole Hybrids as New Aggregation-Induced Emission Luminogens and Efficient Fluorescent Chemosensors for Cyanide Ions. (2024, November 30). MDPI. [Link]
-
Figure S13. Determination of detection limit of chemosensor 1 (10 µM)... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Photophysical characterization and fluorescence cell imaging applications of 4- N -substituted benzothiadiazoles. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
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Detection of Silver Metal Ion by Fluorescence Quenching Studies on Chlorobenzene-Substituted 1,3,4-Oxadiazole Derivatives. (2024, November 25). Informatics Journals. [Link]
-
Simple Fluorescence Sensing Approach for Selective Detection of Fe3+ Ions: Live-Cell Imaging and Logic Gate Functioning. (2022, September 12). ACS Omega. [Link]
-
A turn-off fluorescent chemical sensor based on Thiazole-Schiff base structure for highly selective and accurate detection of Cu2+ in living cells. (n.d.). Analytical Methods. [Link]
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Dual-channel fluorescent sensor for rapid Cu2+ and Fe3+ detection: Enhanced sensitivity and selectivity with triazole-substituted acridinedione derivative. (2024, September 24). ScienceDirect. [Link]
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Fluorescence quenching study of an oxazole derivative by metal ions. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
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(PDF) A turn-off fluorescent sensor for metal ions quantifies corrosion in an organic solvent. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
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LOD in Fluorescence. (n.d.). Wasatch Photonics. Retrieved January 30, 2026, from [Link]
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Bridge control of photophysical properties in benzothiazole-phenoxazine emitters - from thermally activated delayed fluorescence to room. (n.d.). The Research Portal. Retrieved January 30, 2026, from [Link]
-
Chemosensors Containing Appended Benzothiazole group(s): Selective Binding of Cu2+ and Zn2+ Ions by two related receptors. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
A fluorescent sensor for Cu2+ and Fe3+ based on multiple mechanisms. (n.d.). RSC Publishing. [Link]
-
Recent Progress in Fluorescent Probes For Metal Ion Detection. (n.d.). Frontiers. Retrieved January 30, 2026, from [Link]
-
Stable Hydrazone-Linked Covalent Organic Frameworks Containing O,N,O′-Chelating Sites for Fe(III) Detection. (2019, April 3). eScholarship.org. [Link]
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Thiophene-Appended Benzothiazole Compounds for Ratiometric Detection of Copper and Cadmium Ions with Comparative Density Functional Theory Studies and Their Application in Real-Time Samples. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]
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Safety Operating Guide
Personal protective equipment for handling 2-(4-Methoxyphenyl)benzothiazole
CAS: 6265-92-5 Synonyms: 4'-Methoxy-2-phenylbenzothiazole; 2-(4-Methoxyphenyl)benzo[d]thiazole Physical State: Solid (Pale yellow powder/crystals) Primary Hazard Class: Irritant / Acute Toxin (Category 4)
Part 1: Executive Safety Summary
The "Why": Scientific Context & Risk Profile
2-(4-Methoxyphenyl)benzothiazole is a pharmacophore frequently utilized in antiproliferative drug discovery (specifically targeting breast and renal cancer lines) and as a fluorescent probe for amyloid fibril detection.
While less volatile than its parent compound (benzothiazole), this derivative presents specific risks due to its bioactivity . As a DNA-intercalating agent and potential aryl hydrocarbon receptor (AhR) modulator, it must be treated as a suspected mutagen and reproductive toxin . Standard "irritant" protocols are insufficient; researchers must adopt a containment strategy that prevents any mucosal or cutaneous contact.
The "What": Critical Hazard Identification
| Hazard Category | GHS Classification | Operational Implication |
| Acute Toxicity | Cat 4 (Oral/Dermal/Inhal.)[1][2] | Harmful if swallowed or absorbed.[3] Treat all surfaces as contaminated. |
| Health Hazard | Cat 2 (Skin/Eye Irritant) | Dust causes severe eye irritation and dermatitis. |
| Target Organ | STOT-SE 3 | Respiratory tract irritant. Zero-tolerance for open-bench weighing. |
| Environmental | Aquatic Acute 1 | Collect all aqueous washings; do not release to drains. |
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix moves beyond generic advice, tailoring protection to the specific physical state (solid vs. solution) of the compound.
| Body Area | Solid Handling (Weighing/Transfer) | Solution Handling (Synthesis/Purification) | Technical Justification |
| Hand Protection | Double Nitrile Gloves (min 0.11 mm thick) | Laminate Film (Silver Shield) or Double Nitrile (Change every 15 mins) | Benzothiazoles can permeate thin nitrile. In solution (e.g., DCM/DMSO), the solvent drives permeation. Laminate offers >4h breakthrough time. |
| Respiratory | N95/P2 (if in hood); P100/P3 (if outside hood) | Half-mask w/ Organic Vapor (OV) cartridges | Solids generate invisible micro-dust. Solutions release vapors; benzothiazole derivatives have distinct, penetrating odors. |
| Eye/Face | Chemical Safety Goggles (Indirect Vent) | Face Shield + Safety Goggles | Standard safety glasses fail against airborne dust migration. A face shield is mandatory during reflux/heating. |
| Body | Lab Coat (Cotton/Poly) + Tyvek Sleeves | Chemical Resistant Apron (Rubber/Neoprene) | Tyvek sleeves bridge the gap between glove and coat, preventing wrist exposure during reaching motions. |
Part 3: Technical Handling Protocol
A. Engineering Controls & Containment
-
Primary Barrier: Chemical Fume Hood (Face velocity: 0.5 m/s).
-
Secondary Barrier: Weighing operations must occur inside a balance enclosure or a localized powder containment hood. If unavailable, use the "Static-Free Funnel Method" inside the main fume hood.
B. Step-by-Step Workflow
Step 1: Preparation & Weighing
-
De-static: Use an ionizing fan or anti-static gun on the weighing boat. Benzothiazole derivatives are often electrostatic; static discharge disperses toxic dust.
-
Transfer: Use a disposable spatula. Do not reuse metal spatulas without solvent decontamination.
-
Containment: Weigh directly into a tared vial with a septum cap. Never weigh onto open paper.
Step 2: Reaction Setup (Solubilization)
-
Solvent Choice: When dissolving in DMSO or DMF, the skin absorption risk increases 10x (carrier effect).
-
Addition: Add solvent to the solid via syringe through the septum to avoid aerosol generation.
Step 3: Decontamination (The "Red Zone" Protocol)
-
Wipe Down: Clean balance area with a 10% Sodium Hypochlorite (Bleach) solution followed by Ethanol. Bleach oxidizes sulfur-containing residues, reducing odor and toxicity.
-
Doffing: Remove outer gloves inside the fume hood. Seal them in a Ziploc bag before disposal to prevent off-gassing in the general lab trash.
C. Visualized Safety Logic
Figure 1: Decision logic for handling 2-(4-Methoxyphenyl)benzothiazole based on physical state.
Part 4: Emergency Response & Disposal
Accidental Exposure
-
Skin Contact: Immediate flush with water for 15 minutes. Do not use ethanol on skin (enhances absorption). Use soap and water.[4]
-
Eye Contact: Flush for 15 minutes using an eyewash station. Hold eyelids open. Seek ophthalmologist review immediately (solid crystals can cause corneal abrasion).
Spill Management
-
Evacuate: Clear the immediate area (3-meter radius).
-
PPE: Don full-face respirator (P100) and double gloves.
-
Neutralize: Cover spill with a 1:1 mixture of sand and soda ash .
-
Cleanup: Scoop into a hazardous waste container. Do not dry sweep (creates dust). Use a wet wipe or damp paper towel for final polish.
Waste Disposal Classification
-
Solid Waste: Tag as "Toxic Solid, Organic, N.O.S. (Benzothiazole derivative)."[1][5][6][7][8]
-
Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" based on the solvent used. Do not mix with oxidizers (e.g., Nitric acid) as benzothiazoles can react violently.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 95753, 2-(4-Methoxyphenyl)benzothiazole. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Toxic and Hazardous Substances: Hazard Communication Standard. Retrieved from [Link]
-
Hutchinson, I., et al. (2001). Antitumor Benzothiazoles.[2][4] 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. Journal of Medicinal Chemistry. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
